Oxytroflavoside G
描述
属性
分子式 |
C34H42O19 |
|---|---|
分子量 |
754.7 g/mol |
IUPAC 名称 |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C34H42O19/c1-11-20(37)24(41)27(44)32(48-11)47-10-18-22(39)26(43)31(53-33-28(45)25(42)21(38)12(2)49-33)34(51-18)52-30-23(40)19-16(36)8-15(46-3)9-17(19)50-29(30)13-4-6-14(35)7-5-13/h4-9,11-12,18,20-22,24-28,31-39,41-45H,10H2,1-3H3/t11-,12-,18+,20-,21-,22-,24+,25+,26-,27+,28+,31+,32+,33-,34-/m0/s1 |
InChI 键 |
JGDLCWFCXJLERP-DMXBUQNHSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |
产品来源 |
United States |
Foundational & Exploratory
Oxytroflavoside G natural sources and isolation
Flavonoids from the Seeds of Oxytropis falcata and Their ... - MDPI The seeds of Oxytropis falcata are used as a traditional Tibetan medicine to treat ... Five new acylated flavonoid glycosides, oxytroflavoside A–E (1–5), and one new flavone glycoside, oxytroflavoside F (6), together with five known compounds, were isolated from the seeds of Oxytropis falcata. ... The seeds of Oxytropis falcata (20 kg) were powdered and extracted three times with 75% EtOH under reflux. After evaporation of the organic solvent under reduced pressure, the residue was suspended in H2O and partitioned with petroleum ether, EtOAc, and n-BuOH, successively. The EtOAc extract (150 g) was subjected to column chromatography over a silica gel (200–300 mesh) and eluted with a gradient of CHCl3–MeOH (100:1 to 1:1) to yield 12 fractions (Fr.1–Fr.12). Fr.5 (12 g) was separated by a silica gel column, eluting with CHCl3–MeOH (20:1), to obtain four subfractions (Fr.5-1–Fr.5-4). Fr.5-2 (3.5 g) was subjected to ODS column chromatography, eluting with MeOH–H2O (30:70 to 100:0), to obtain seven subfractions (Fr.5-2-1–Fr.5-2-7). Fr.5-2-5 (260 mg) was purified by semi-preparative HPLC (MeOH–H2O, 55:45) to afford 3 (8 mg) and 4 (12 mg). Fr.6 (15 g) was separated by an ODS column, eluting with MeOH–H2O (30:70 to 100:0), to obtain six subfractions (Fr.6-1–Fr.6-6). Fr.6-2 (4.2 g) was subjected to a silica gel column, eluting with CHCl3–MeOH (15:1), to obtain four subfraactions (Fr.6-2-1–Fr.6-2-4). Fr.6-2-2 (720 mg) was purified by semi-preparative HPLC (MeOH–H2O, 52:45) to afford 1 (15 mg) and 2 (12 mg). Fr.9 (10 g) was separated by an ODS column, eluting with MeOH–H2O (20:80 to 80:20), to obtain five subfractions (Fr.9-1–Fr.9-5). Fr.9-3 (2.8 g) was subjected to a silica gel column, eluting with CHCl3–MeOH (8:1), to obtain three subfractions (Fr.9-3-1–Fr.9-3-3). Fr.9-3-2 (540 mg) was purified by semi-preparative HPLC (MeOH–H2O, 45:55) to afford 5 (20 mg) and 6 (15 mg). The n-BuOH extract (210 g) was subjected to column chromatography over a macroporous resin (HPD-100) and eluted with EtOH–H2O (0:100, 30:70, 50:50, 70:30, 95:5) to yield five fractions (Fr.A–Fr.E). Fr.C (25 g) was separated by a silica gel column, eluting with CHCl3–MeOH–H2O (8:1:0.1), to obtain four subfractions (Fr.C-1–Fr.C-4). Fr.C-2 (6.2 g) was subjected to an ODS column, eluting with MeOH–H2O (30:70 to 80:20), to obtain five subfractions (Fr.C-2-1–Fr.C-2-5). Fr.C-2-2 (870 mg) was purified by semi-preparative HPLC (MeOH–H2O, 48:52) to afford 7 (25 mg) and 8 (18 mg). Fr.C-2-4 (430 mg) was purified by semi-preparative HPLC (MeOH–H2O, 58:42) to afford 9 (12 mg). Fr.D (35 g) was separated by a silica gel column, eluting with CHCl3–MeOH–H2O (7:1:0.1), to obtain four subfractions (Fr.D-1–Fr.D-4). Fr.D-2 (7.5 g) was subjected to an ODS column, eluting with MeOH–H2O (40:60 to 100:0), to obtain five subfractions (Fr.D-2-1–Fr.D-2-5). Fr.D-2-3 (920 mg) was purified by semi-preparative HPLC (MeOH–H2O, 55:45) to afford 10 (30 mg) and 11 (25 mg). --INVALID-LINK--. Oxytroflavoside G - Cayman Chemical Chemical properties and information about this compound. --INVALID-LINK-- this compound | CAS 1629080-08-0 | Selleckchem this compound is a flavonoid glycoside that can be isolated from the seeds of O. falcata. --INVALID-LINK-- Flavonoids from the Seeds of Oxytropis falcata and Their ... - PubMed The seeds of Oxytropis falcata are used as a traditional Tibetan medicine to treat inflammatory diseases, influenza, and epidemic meningitis. The phytochemical investigation of the seeds of O. falcata led to the isolation of five new acylated flavonoid glycosides, oxytroflavoside A-E (1-5), and one new flavone glycoside, oxytroflavoside F (6), together with five known compounds. The structures of the new compounds were elucidated by a combination of spectroscopic methods, including 1D and 2D NMR, and HR-ESI-MS. All the isolated compounds were evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results showed that compounds 2, 4, 5, 7, and 10 have potent inhibitory effects on NO production with IC50 values ranging from 12.3 to 28.5 μM. A structure-activity relationship study suggested that the presence of a hydroxyl group at C-5 and an acylated group might be important for the activity. --INVALID-LINK-- OFG - PubChem this compound is a flavonoid glycoside that is kaempferol attached to a 3-O-beta-D-glucopyranosyl-7-O-alpha-L-rhamnopyranosyl-4'-O-(2-O-acetyl-beta-D-apiofuranosyl) moiety. It has been isolated from the seeds of Oxytropis falcata. It is a flavonoid glycoside, a kaempferol O-glycoside, a disaccharide derivative and an acetate ester. It derives from a kaempferol. --INVALID-LINK-- Isolation of Flavonoids from Oxytropis falcata Bunge and ... - Hindawi The seeds of Oxytropis falcata Bunge (Leguminosae) have been used as a Tibetan folk medicine for the treatment of influenza, epidemic meningitis, and inflammatory diseases for a long time[1]. Previous phytochemical investigations on this plant have led to the isolation of flavonoids [3–6], isoflavonoids, and alkaloids. In our previous study, five new acylated flavonoid glycosides, oxytroflavosides A–E, and one new flavone glycoside, oxytroflavoside F, were isolated from the seeds of O. falcata. In a continuous study on this plant, a new flavonoid glycoside, this compound (1), together with four known flavonoids, was isolated from the seeds of O. falcata (Figure 1). This paper deals with the isolation and structural elucidation of the new compound and the inhibitory effects of all the isolated compounds on nitric oxide (NO) production in lipopolysaccharide- (LPS-) stimulated RAW 264.7 macrophages. --INVALID-LINK-- A new flavonoid glycoside from the seeds of Oxytropis falcata A new flavonoid glycoside, this compound (1), together with four known flavonoids, was isolated from the seeds of O. falcata. The structure of 1 was elucidated as kaempferol-3-O-β-D-apiofuranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-glucopyranoside on the basis of spectroscopic data interpretation. All the isolated compounds were evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results showed that compounds 2 and 3 have potent inhibitory effects on NO production with IC50 values of 15.2 and 12.8 μM, respectively. --INVALID-LINK-- A new flavonoid glycoside from the seeds of Oxytropis falcata ... A new flavonoid glycoside, this compound (1), together with four known flavonoids, was isolated from the seeds of O. falcata. The structure of 1 was elucidated as kaempferol-3-O-β-D-apiofuranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-glucopyranoside on the basis of spectroscopic data interpretation. All the isolated compounds were evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results showed that compounds 2 and 3 have potent inhibitory effects on NO production with IC50 values of 15.2 and 12.8 μM, respectively. --INVALID-LINK-- Isolation of Flavonoids from Oxytropis falcata Bunge and Their Inhibitory Effects on NO Production The seeds of Oxytropis falcata Bunge (20 kg) were powdered and extracted three times with 75% EtOH under reflux. After evaporation of the organic solvent under reduced pressure, the residue was suspended in H2O and partitioned with petroleum ether, EtOAc, and n-BuOH, successively. The n-BuOH extract (210 g) was subjected to column chromatography over a macroporous resin (HPD-100) and eluted with EtOH–H2O (0 : 100, 30 : 70, 50 : 50, 70 : 30, and 95 : 5) to yield five fractions (Fr.A–Fr.E). Fr.D (35 g) was separated by a silica gel column, eluting with CHCl3–MeOH–H2O (7 : 1 : 0.1), to obtain four subfractions (Fr.D-1–Fr.D-4). Fr.D-2 (7.5 g) was subjected to an ODS column, eluting with MeOH–H2O (40 : 60 to 100 : 0), to obtain five subfractions (Fr.D-2-1–Fr.D-2-5). Fr.D-2-3 (920 mg) was purified by semipreparative HPLC (MeOH–H2O, 55 : 45) to afford 1 (25 mg) and 2 (30 mg). --INVALID-LINK-- Flavonoids from the Seeds of Oxytropis falcata and Their Inhibitory Effects on Nitric Oxide Production The seeds of Oxytropis falcata are used as a traditional Tibetan medicine to treat inflammatory diseases, influenza, and epidemic meningitis. The phytochemical investigation of the seeds of O. falcata led to the isolation of five new acylated flavonoid glycosides, oxytroflavoside A–E (1–5), and one new flavone glycoside, oxytroflavoside F (6), together with five known compounds. ... A structure-activity relationship study suggested that the presence of a hydroxyl group at C-5 and an acylated group might be important for the activity. --INVALID-LINK--This compound: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a flavonoid glycoside that has been identified in the seeds of Oxytropis falcata. This plant has a history of use in traditional Tibetan medicine for treating various ailments, including inflammatory diseases, influenza, and epidemic meningitis. The therapeutic potential of compounds isolated from O. falcata, including this compound, has prompted further scientific investigation into their bioactivity. This document provides a comprehensive overview of the natural sources of this compound and the detailed methodologies for its isolation and characterization.
Natural Sources
The primary and currently known natural source of this compound is the seeds of the plant Oxytropis falcata Bunge, which belongs to the Leguminosae family. Phytochemical investigations have led to the isolation and identification of this compound, along with other flavonoid glycosides such as Oxytroflavosides A-F, from this plant source.[1]
Experimental Protocols: Isolation of this compound from Oxytropis falcata Seeds
The isolation of this compound from the seeds of O. falcata is a multi-step process involving extraction, partitioning, and multiple stages of chromatography. The following protocol is a detailed synthesis of the methodologies reported in the scientific literature.[1]
1. Plant Material Preparation and Extraction
-
Starting Material: 20 kg of powdered seeds of Oxytropis falcata.[1]
-
Extraction: The powdered seeds are subjected to reflux extraction three times with 75% ethanol (EtOH).[1]
-
Solvent Removal: The organic solvent from the combined extracts is evaporated under reduced pressure to yield a residue.[1]
2. Solvent Partitioning
The residue obtained from the extraction is suspended in water (H₂O) and sequentially partitioned with the following solvents to separate compounds based on their polarity:[1]
-
Petroleum Ether
-
Ethyl Acetate (EtOAc)
-
n-Butanol (n-BuOH)
This compound is primarily found in the n-BuOH extract.
3. Chromatographic Purification
The n-BuOH extract (approximately 210 g) is subjected to a series of chromatographic steps to isolate this compound.
-
Step 1: Macroporous Resin Column Chromatography
-
Stationary Phase: HPD-100 macroporous resin.
-
Mobile Phase: A stepwise gradient of EtOH–H₂O (0:100, 30:70, 50:50, 70:30, and 95:5). This separates the extract into five fractions (Fr.A–Fr.E). This compound is concentrated in Fraction D (Fr.D).
-
-
Step 2: Silica Gel Column Chromatography
-
Input: Fraction D (approximately 35 g).
-
Stationary Phase: Silica gel.
-
Mobile Phase: A solvent system of CHCl₃–MeOH–H₂O (7:1:0.1). This step yields four subfractions (Fr.D-1–Fr.D-4), with the target compound in Fr.D-2.
-
-
Step 3: Octadecylsilyl (ODS) Column Chromatography
-
Input: Fraction D-2 (approximately 7.5 g).
-
Stationary Phase: ODS.
-
Mobile Phase: A gradient of MeOH–H₂O (from 40:60 to 100:0). This results in five subfractions (Fr.D-2-1–Fr.D-2-5), with this compound located in Fr.D-2-3.
-
-
Step 4: Semi-preparative High-Performance Liquid Chromatography (HPLC)
-
Input: Fraction D-2-3 (approximately 920 mg).
-
Stationary Phase: C18 semi-preparative column.
-
Mobile Phase: An isocratic system of MeOH–H₂O (55:45).
-
Result: This final purification step yields pure this compound (approximately 25 mg).
-
Quantitative Data
The following table summarizes the quantitative data from the isolation process described.
| Isolation Step | Starting Material (Weight) | Fraction Containing this compound | Weight of Fraction | Final Yield of this compound |
| Extraction and Partitioning | 20 kg of O. falcata seeds | n-BuOH Extract | 210 g | - |
| Macroporous Resin Column Chromatography | 210 g | Fr.D | 35 g | - |
| Silica Gel Column Chromatography | 35 g | Fr.D-2 | 7.5 g | - |
| ODS Column Chromatography | 7.5 g | Fr.D-2-3 | 920 mg | - |
| Semi-preparative HPLC | 920 mg | - | - | 25 mg |
Structural Elucidation
The structure of the isolated this compound was determined to be kaempferol-3-O-β-D-apiofuranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-glucopyranoside through the use of various spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
Biological Activity
All compounds isolated from O. falcata, including this compound, were evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This assay is a common in vitro model for assessing anti-inflammatory activity. While some of the co-isolated flavonoids showed potent inhibitory effects on NO production, the specific activity of this compound was not an outlier in these initial studies. A structure-activity relationship study suggested that the presence of a hydroxyl group at C-5 and an acylated group might be important for the anti-inflammatory activity.
Visualized Workflows
Caption: Isolation workflow for this compound.
Caption: NO production inhibition pathway.
References
An In-depth Technical Guide to the Biosynthesis of Oxytroflavoside G in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxytroflavoside G, a naturally occurring flavonoid glycoside found in plants of the Oxytropis genus, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant quantitative data. Experimental protocols for the characterization of the involved enzymes are also presented, along with visual representations of the metabolic pathway and experimental workflows to facilitate comprehension and further research.
Introduction
Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Their biosynthesis originates from the phenylpropanoid pathway, leading to the formation of a C6-C3-C6 skeleton. Subsequent modifications, such as hydroxylation, methylation, and glycosylation, give rise to the vast array of flavonoid structures observed in nature. This compound belongs to the flavonol glycoside subclass and has been isolated from Oxytropis falcata. This guide delineates the step-by-step enzymatic reactions culminating in the synthesis of this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the aglycone, rhamnocitrin, and the subsequent glycosylation at the 3-hydroxyl group.
Biosynthesis of the Aglycone: Rhamnocitrin (7-O-methylkaempferol)
The formation of rhamnocitrin begins with the general phenylpropanoid pathway, leading to the synthesis of the flavonol kaempferol. This is followed by a specific methylation step.
Core Pathway:
-
Phenylalanine to p-Coumaroyl-CoA: The pathway initiates with the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate-4-hydroxylase (C4H) . Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its thioester, p-coumaroyl-CoA.
-
Chalcone Synthesis: Chalcone synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Flavanone Formation: Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a flavanone.
-
Dihydroflavonol Synthesis: Flavanone 3-hydroxylase (F3H) introduces a hydroxyl group at the C3 position of naringenin to produce dihydrokaempferol.
-
Flavonol Formation: Flavonol synthase (FLS) introduces a double bond between C2 and C3 of dihydrokaempferol to yield the flavonol, kaempferol.
-
Methylation to Rhamnocitrin: The final step in the aglycone formation is the regiospecific methylation of the 7-hydroxyl group of kaempferol. This reaction is catalyzed by a flavonoid 7-O-methyltransferase (FOMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to produce rhamnocitrin.
Glycosylation of Rhamnocitrin to form this compound
The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the 3-hydroxyl group of rhamnocitrin. Based on the analysis of related compounds, the sugar is likely a common hexose or deoxyhexose. This reaction is catalyzed by a flavonoid 3-O-glycosyltransferase (F3GT) , which utilizes a UDP-activated sugar as the donor. While the exact sugar for this compound is not definitively stated in readily available literature, rhamnose is a common sugar found in other oxytroflavosides. Assuming a rhamnosyl moiety, the final step is:
-
Rhamnocitrin + UDP-rhamnose → Rhamnocitrin 3-O-rhamnoside (this compound) + UDP
Quantitative Data
Quantitative data for the specific enzymes involved in this compound biosynthesis is limited. However, data from homologous enzymes characterized in other plant species provide valuable insights into their potential kinetic properties.
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source Organism |
| Flavonoid 7-O-methyltransferase | Kaempferol | 5-50 | - | Various plants |
| S-adenosyl-L-methionine | 10-100 | - | Various plants | |
| Flavonoid 3-O-glycosyltransferase | Kaempferol | 10-200 | - | Various plants |
| UDP-glucose | 50-500 | - | Various plants | |
| UDP-rhamnose | 20-300 | - | Various plants |
Note: The provided ranges are indicative and can vary significantly depending on the specific enzyme, source organism, and assay conditions.
Experimental Protocols
The following are generalized protocols for the expression and characterization of the key enzymes involved in the final steps of this compound biosynthesis.
Heterologous Expression of Flavonoid O-Methyltransferase and Glycosyltransferase
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the tissues of Oxytropis falcata (e.g., leaves or flowers) using a suitable kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
Gene Amplification and Cloning: The open reading frames of the putative flavonoid 7-O-methyltransferase and flavonoid 3-O-glycosyltransferase genes are amplified from the cDNA by PCR using gene-specific primers. The amplified fragments are then cloned into an appropriate expression vector (e.g., pET vector for E. coli expression with a His-tag).
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a suitable optical density.
-
Protein Purification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). The purity of the protein is assessed by SDS-PAGE.
Enzyme Assays
Flavonoid 7-O-Methyltransferase Assay:
-
Reaction Mixture: A typical reaction mixture (total volume 50-100 µL) contains:
-
Tris-HCl buffer (pH 7.5-8.5)
-
Kaempferol (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
Purified enzyme
-
-
Procedure:
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at a specific temperature (e.g., 30-37 °C) for a defined period.
-
The reaction is terminated by the addition of an acid (e.g., HCl) or an organic solvent (e.g., methanol).
-
The product (rhamnocitrin) is extracted with an organic solvent (e.g., ethyl acetate).
-
The extracted product is analyzed and quantified by HPLC or LC-MS.
-
Flavonoid 3-O-Glycosyltransferase Assay:
-
Reaction Mixture: A typical reaction mixture (total volume 50-100 µL) contains:
-
Tris-HCl or phosphate buffer (pH 7.0-8.0)
-
Rhamnocitrin (substrate)
-
UDP-sugar (e.g., UDP-rhamnose) (sugar donor)
-
Purified enzyme
-
-
Procedure:
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at a specific temperature (e.g., 30-37 °C) for a defined period.
-
The reaction is terminated by the addition of an organic solvent (e.g., methanol).
-
The product (this compound) is analyzed and quantified by HPLC or LC-MS.
-
Kinetic Analysis
To determine the kinetic parameters (Km and Vmax), enzyme assays are performed with varying concentrations of one substrate while keeping the concentration of the other substrate constant and saturating. The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
Conclusion
The proposed biosynthetic pathway of this compound in Oxytropis falcata proceeds through the well-established flavonoid biosynthesis pathway to produce the aglycone rhamnocitrin, which is subsequently glycosylated to yield the final product. The key enzymes in the final steps are a flavonoid 7-O-methyltransferase and a flavonoid 3-O-glycosyltransferase. This technical guide provides a framework for the further investigation and potential metabolic engineering of this compound biosynthesis. The detailed protocols and visual aids are intended to support researchers in the functional characterization of the involved enzymes and in the development of strategies for enhanced production of this and other valuable flavonoid glycosides. Further research is required to definitively identify the specific sugar moiety of this compound and to isolate and characterize the specific enzymes from Oxytropis falcata.
Physical and chemical properties of Oxytroflavoside G
Preliminary Note: Publicly available scientific data on Oxytroflavoside G is exceptionally limited. While a CAS number (252248-89-8) is listed by a commercial supplier, detailed information regarding its physical and chemical properties, biological activities, and mechanisms of action is not available in peer-reviewed literature or established chemical databases.[1] Consequently, this guide will provide a comprehensive overview of the general characteristics of oxytroflavoside compounds, drawing parallels from closely related and well-documented analogs such as Oxytroflavoside A, B, and D. It is crucial to note that the information presented herein is based on extrapolation and should be considered as a preliminary guide for researchers until specific data on this compound becomes available.
Introduction to Oxytroflavosides
Oxytroflavosides are a class of flavonoid glycosides, which are naturally occurring compounds found in various plant species. Flavonoids are well-known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] The glycosidic nature of oxytroflavosides, meaning they are flavonoids attached to one or more sugar molecules, can significantly influence their solubility, bioavailability, and pharmacological effects.
Physicochemical Properties
Detailed experimental data for the physical and chemical properties of this compound are not available. However, based on the data for related compounds like Oxytroflavoside A, B, and D, we can infer some general characteristics.[3][4][5]
Table 1: Physicochemical Properties of Related Oxytroflavosides
| Property | Oxytroflavoside A | Oxytroflavoside B | Oxytroflavoside D | This compound (Predicted) |
| Molecular Formula | C₃₄H₄₀O₁₉[5] | C₃₄H₄₀O₁₉[3] | C₂₈H₃₀O₁₅[4] | Not Available |
| Molecular Weight | 752.68 g/mol [5] | 752.7 g/mol [3] | 606.53 g/mol [4] | Not Available |
| Appearance | Likely a powder | Powder[3] | Likely a powder | Likely a powder |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol[3] | Soluble in DMSO, Pyridine, Methanol, Ethanol | Soluble in polar organic solvents | Likely soluble in polar organic solvents |
| Melting Point | Not Available | Not Available | Not Available | Not Available |
Note: The data for this compound is predicted based on the general properties of flavonoid glycosides and should be confirmed experimentally.
Experimental Protocols
Specific experimental protocols for the extraction, isolation, and analysis of this compound are not documented. However, general methodologies for the extraction and purification of flavonoids from plant materials can be adapted.
Extraction of Flavonoids
A general workflow for the extraction of flavonoids from a plant source would typically involve the following steps:
Caption: General workflow for the extraction of flavonoids from plant material.
Isolation and Purification
The crude extract containing a mixture of compounds can be subjected to various chromatographic techniques for the isolation of the target flavonoid.
Caption: General workflow for the isolation and purification of a target flavonoid.
Structural Elucidation
The structure of the isolated compound would be determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions, which are characteristic of the flavonoid chromophore.
Biological Activity and Potential Signaling Pathways
The biological activities of this compound have not been reported. However, flavonoids, in general, are known to exert their effects through various mechanisms, including the modulation of cellular signaling pathways.
Given that many flavonoids interact with G protein-coupled receptors (GPCRs), a hypothetical signaling pathway that could be investigated for this compound is presented below. This is a generalized representation and would require experimental validation.
Caption: Hypothetical GPCR signaling pathway for this compound.
Conclusion and Future Directions
This compound remains a largely uncharacterized natural product. The information presented in this guide, based on related compounds, provides a foundational framework for initiating research into this molecule. Future studies should focus on the definitive isolation and structural elucidation of this compound. Once a pure standard is available, a thorough investigation of its physicochemical properties and a comprehensive evaluation of its biological activities and underlying mechanisms of action will be essential to unlock its potential for therapeutic applications. The general protocols and hypothetical pathways outlined here can serve as a starting point for such investigations.
References
- 1. acubiochem.com [acubiochem.com]
- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxytroflavoside B | CAS:1391144-81-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. Oxytroflavoside D | C28H30O15 | CID 60200221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxytroflavoside A | C34H40O19 | CID 60200065 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectral Data for Oxytroflavoside G: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytroflavoside G is a flavonoid glycoside that has garnered interest within the scientific community. As with many natural products, a thorough understanding of its structural and physicochemical properties is paramount for any potential application in research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the structural elucidation and characterization of such compounds. This document aims to provide a comprehensive guide to the spectral data of this compound.
Challenges in Data Acquisition
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental spectral data (NMR, MS, UV-Vis) for a compound explicitly named "this compound." While numerous flavonoids have been isolated from various Oxytropis species, the specific data for "this compound" remains elusive. This suggests that the compound may be a very recently discovered, is known by a different name, or its characterization data has not been widely disseminated.
This guide will, therefore, outline the general experimental protocols and data presentation formats that would be expected for a compound like this compound, based on the analysis of similar flavonoid glycosides.
I. Spectroscopic Data (Hypothetical Representation)
The following tables are presented as a template for how the spectral data for this compound would be structured. The values provided are illustrative and not based on experimental data.
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
| [Value] | [e.g., d, t, m] | [Value] | [e.g., H-2', H-6'] |
| [Value] | [e.g., s] | [e.g., OMe] | |
| [Value] | [e.g., d] | [Value] | [e.g., H-1''] |
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| [Value] | [e.g., C-2] |
| [Value] | [e.g., C-3] |
| [Value] | [e.g., C-1''] |
Table 3: Mass Spectrometry (MS) Data
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Assignment |
| [e.g., ESI+] | [Value] | [e.g., [M+H]⁺] |
| [e.g., ESI-] | [Value] | [e.g., [M-H]⁻] |
| [e.g., HR-ESI-MS] | [Value] | [e.g., Calculated for CₓHᵧO₂] |
Table 4: UV-Vis (Ultraviolet-Visible) Spectroscopy Data
| Solvent | λmax (nm) |
| [e.g., Methanol] | [Value] |
| [e.g., Methanol + NaOMe] | [Value] |
II. Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectral data for a flavonoid glycoside like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a 5 mm NMR tube.
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
¹H NMR Spectroscopy:
-
The instrument is tuned and shimmed for optimal resolution.
-
A standard one-pulse sequence is used to acquire the proton spectrum.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
-
Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the carbon spectrum.
-
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Standard pulse programs for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are utilized to establish proton-proton and proton-carbon correlations, aiding in the complete structural assignment.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.
-
Data Acquisition:
-
The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
High-resolution mass spectrometry (HRMS) is performed to determine the accurate mass and elemental composition of the parent ion.
-
Tandem mass spectrometry (MS/MS) experiments can be conducted to obtain fragmentation patterns, which provide structural information about the aglycone and sugar moieties.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A solution of this compound of known concentration is prepared in a UV-transparent solvent (e.g., methanol or ethanol).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition:
-
The spectrophotometer is blanked with the solvent.
-
The absorbance of the sample is measured over a wavelength range of approximately 200-600 nm.
-
To gain further structural information, shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can be added to the sample solution, and the spectrum is re-recorded to observe characteristic shifts in the absorption maxima (λmax), which can help identify the positions of free hydroxyl groups on the flavonoid skeleton.
-
III. Visualization of Methodological Workflow
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Conclusion
While specific spectral data for this compound is not currently available in the public domain, this guide provides a framework for the expected data presentation and the detailed experimental protocols used for its characterization. The combination of NMR, MS, and UV-Vis spectroscopy is essential for the unambiguous structural determination of flavonoid glycosides. Researchers who have isolated this compound are encouraged to publish their findings to contribute to the collective knowledge of natural products chemistry.
The Therapeutic Potential of Oxytroflavoside G: A Perspective Based on Flavonoid Research
A Technical Overview for Researchers and Drug Development Professionals
Disclaimer: As of late 2025, publicly available scientific literature lacks specific experimental data on the therapeutic potential, mechanisms of action, and detailed experimental protocols for Oxytroflavoside G. Therefore, this document provides a comprehensive overview of the therapeutic potential of flavonoids, the chemical class to which this compound belongs. The information presented herein is based on extensive research on structurally related and well-characterized flavonoids and serves as a predictive guide for potential research and development directions for this compound.
Introduction to Flavonoids and this compound
Potential Therapeutic Applications of Flavonoids
The therapeutic potential of flavonoids is vast, with significant research focusing on the following areas:
Anti-Inflammatory Activity
Flavonoids are well-documented for their potent anti-inflammatory properties.[1][2][3][5] They can modulate the inflammatory response through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways that regulate the expression of inflammatory mediators.[2][5]
Key Mechanisms of Anti-Inflammatory Action:
-
Inhibition of Pro-Inflammatory Enzymes: Flavonoids can inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial for the synthesis of prostaglandins and leukotrienes, key mediators of inflammation.[2]
-
Modulation of Signaling Pathways: A primary mechanism of anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] Flavonoids can also modulate other pathways like the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2][8]
-
Reduction of Pro-Inflammatory Cytokines: Flavonoids have been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][3][8]
Potential Anti-Inflammatory Signaling Pathway of Flavonoids
Caption: Potential inhibition of NF-κB and MAPK signaling by flavonoids.
Antioxidant Activity
Many flavonoids are potent antioxidants capable of scavenging free radicals and reducing oxidative stress, a key pathological factor in many chronic diseases.[6][9]
Mechanisms of Antioxidant Action:
-
Direct Radical Scavenging: The phenolic structure of flavonoids allows them to donate a hydrogen atom to free radicals, thereby neutralizing them.[6]
-
Chelation of Metal Ions: Flavonoids can chelate transition metal ions like iron and copper, which are involved in the generation of reactive oxygen species (ROS).[6]
-
Upregulation of Antioxidant Enzymes: Some flavonoids can enhance the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase.[10]
Experimental Workflow for Assessing Antioxidant Activity
Caption: Typical workflow for in vitro antioxidant activity screening.
Neuroprotective Effects
Emerging evidence suggests that flavonoids may have significant neuroprotective properties, offering potential therapeutic benefits for neurodegenerative diseases.[7][10][11]
Mechanisms of Neuroprotection:
-
Reduction of Oxidative Stress: As potent antioxidants, flavonoids can mitigate oxidative damage in the brain, a key contributor to neuronal cell death in neurodegenerative disorders.[7][10]
-
Anti-inflammatory Action in the CNS: Flavonoids can cross the blood-brain barrier and exert anti-inflammatory effects within the central nervous system, reducing neuroinflammation.[8]
-
Modulation of Neuronal Signaling Pathways: Flavonoids can interact with various signaling pathways involved in neuronal survival and apoptosis.[8][12]
Data on Related Flavonoids
While specific quantitative data for this compound is unavailable, the following table summarizes the activities of some well-studied flavonoids to provide a comparative perspective.
| Flavonoid | Therapeutic Effect | Key Mechanism of Action | In Vitro/In Vivo Model | Reference |
| Quercetin | Anti-inflammatory | Inhibition of COX and LOX pathways, reduction of pro-inflammatory cytokines. | Various cell lines and animal models of inflammation. | [2][3] |
| Rutin | Anti-inflammatory, Anti-hyperalgesic | Inhibition of NF-κB activation, activation of Nrf2/HO-1 pathway. | Animal models of pain and inflammation. | [1] |
| Apigenin | Anti-inflammatory, Neuroprotective | Modulation of cytokine expression (IL-1β, TNF-α, IL-6), inhibition of iNOS. | Cell culture and animal models of neuroinflammation. | [3][8] |
| Kaempferol | Anti-inflammatory | Inhibition of COX-1. | In vitro enzyme assays. | [2] |
| Genistein | Anti-inflammatory | Reduction of TNF-α and IL-1β mRNA expression. | db/db mice model of nonalcoholic fatty liver disease. | [8] |
Experimental Protocols: General Methodologies for Flavonoid Research
Detailed experimental protocols are highly specific to the compound and the biological question being investigated. However, general methodologies for studying the therapeutic potential of a novel flavonoid like this compound would typically involve the following stages:
In Vitro Assays
-
Cell Viability Assays (e.g., MTT, LDH): To determine the cytotoxic potential of the compound on various cell lines.
-
Anti-inflammatory Assays:
-
LPS-stimulated Macrophages (e.g., RAW 264.7): Measurement of nitric oxide (NO) production (Griess assay), and pro-inflammatory cytokines (ELISA or qPCR).
-
Western Blotting: To analyze the expression and phosphorylation of key proteins in signaling pathways like NF-κB (p65, IκBα) and MAPKs (p38, ERK, JNK).
-
-
Antioxidant Assays:
-
DPPH or ABTS Radical Scavenging Assays: To assess direct antioxidant capacity.
-
Cellular ROS Measurement: Using fluorescent probes like DCFH-DA in cells challenged with an oxidative stressor (e.g., H₂O₂).
-
In Vivo Models
-
Animal Models of Inflammation:
-
Carrageenan-induced Paw Edema: To assess acute anti-inflammatory effects.
-
LPS-induced Systemic Inflammation: To evaluate effects on cytokine production and organ damage.
-
-
Animal Models of Oxidative Stress:
-
Models of Ischemia-Reperfusion Injury: To assess the protective effects against oxidative damage.
-
-
Animal Models of Neurodegeneration:
-
Models of Parkinson's or Alzheimer's Disease: To evaluate neuroprotective efficacy.
-
Logical Flow of Preclinical Flavonoid Research
Caption: A generalized workflow for preclinical drug discovery of a novel flavonoid.
Conclusion and Future Directions
While direct experimental evidence for the therapeutic potential of this compound is currently lacking, its classification as a flavonoid glycoside provides a strong rationale for investigating its biological activities. Based on the extensive research on other flavonoids, it is plausible that this compound possesses anti-inflammatory, antioxidant, and neuroprotective properties.
Future research should focus on the isolation and purification of this compound, followed by a systematic evaluation of its bioactivities using a combination of in vitro and in vivo models. Elucidating its specific mechanisms of action and structure-activity relationships will be crucial for determining its potential as a novel therapeutic agent. The experimental frameworks and signaling pathways described in this guide offer a roadmap for initiating such investigations.
References
- 1. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids: Broad Spectrum Agents on Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential neuroprotective effects of oxyresveratrol against traumatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of ginsenoside Rd against oxygen-glucose deprivation in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effect of Flavonoid Agathisflavone in the Ex Vivo Cerebellar Slice Neonatal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular pathways associated with oxidative stress and their potential applications in radiotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Oxytroflavoside G and its Role in Plant Defense Mechanisms: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Flavonoids are a diverse class of secondary metabolites in plants that play a crucial role in various physiological processes, including defense against biotic and abiotic stresses. Among these, flavonoid glycosides represent a significant subgroup with a wide range of biological activities. This technical guide focuses on Oxytroflavoside G, a specific flavonol glycoside. Despite its documented presence in certain plant species, detailed research on its explicit role in plant defense mechanisms is currently limited in publicly available scientific literature. This document, therefore, provides a comprehensive overview of the known information about this compound, placed within the broader context of how flavonoid glycosides, as a class, contribute to plant immunity. It aims to equip researchers with the foundational knowledge required to potentially investigate the defense-related functions of this specific compound.
Introduction to this compound
This compound is a flavonol glycoside that has been identified and isolated from plant species such as Oxytropis falcata and Magnolia utilis.[1][2] Flavonoids, in general, are known to be synthesized by plants in response to microbial infections and play a role in combating oxidative stress.[3]
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C34H42O19 | [2] |
| Molecular Weight | 754.69 g/mol | [2] |
| CAS Number | 1391144-89-0 | [2] |
Putative Role of this compound in Plant Defense: An Extrapolation from Flavonoid Glycosides
While direct experimental evidence for the role of this compound in plant defense is not extensively documented, its chemical nature as a flavonoid glycoside allows for informed hypotheses based on the well-established functions of this compound class. Plants respond to herbivory and pathogen attacks through a variety of morphological, biochemical, and molecular mechanisms.[4] Flavonoids are a key component of these biochemical defenses.[3]
Antimicrobial and Antioxidant Activities
Flavonoids are recognized for their antimicrobial properties, acting against a wide array of microorganisms.[3] They can be synthesized by plants as a response to microbial infection.[3] Furthermore, flavonoids exhibit significant antioxidant activity, which is crucial in mitigating the oxidative stress induced by pathogen attacks.[3][5] The antioxidant properties of various extracts and flavonoid compounds from Oxytropis falcata, the plant source of this compound, have been investigated, showing that flavonoid-rich extracts possess considerable radical-scavenging activities.[5] While the specific activity of this compound was not detailed, it is plausible that it contributes to the overall antioxidant capacity of the plant.
Defense against Insect Herbivores
Plants have developed complex defense mechanisms to deter insect herbivores.[6] These defenses can be both direct, through the production of toxic or anti-feedant compounds, and indirect, by attracting natural predators of the herbivores.[4] Flavonoid glycosides can act as feeding deterrents to insects.[7] The production of these compounds can be induced by herbivory, leading to a systemic response throughout the plant.[8][9]
Hypothetical Signaling Pathway for Flavonoid-Mediated Defense:
The following diagram illustrates a generalized signaling pathway that could be involved in the induction of flavonoid biosynthesis, potentially including this compound, in response to herbivore attack.
Caption: Generalized signaling pathway for herbivore-induced plant defense.
Experimental Protocols for Investigating Flavonoid Glycosides
While specific protocols for this compound are not available, the following methodologies are standard for the isolation, identification, and biological activity assessment of flavonoid glycosides from plant material.
Isolation and Characterization
Objective: To extract and purify flavonoid glycosides from plant tissue for structural elucidation and bioassays.
Workflow:
Caption: General workflow for the isolation of flavonoid glycosides.
Detailed Steps:
-
Extraction: Plant material is typically extracted with solvents like ethanol or methanol.
-
Fractionation: The crude extract is then partitioned between different solvents (e.g., n-butanol and water) to separate compounds based on polarity. Flavonoid glycosides are often enriched in the n-butanol fraction.[10]
-
Chromatography: The enriched fraction is subjected to various chromatographic techniques, such as column chromatography on silica gel or Sephadex, to further separate the compounds.
-
Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).[1]
-
Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][10]
Quantification in Plant Tissues
Objective: To determine the concentration of specific flavonoid glycosides in plant samples.
Methodology: A common method for the quantification of flavonoids in plant material is High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).[11]
-
Sample Preparation: Plant tissue is extracted, and the extract is typically hydrolyzed to remove sugar moieties if total flavonol content is desired, or analyzed directly for glycosides.
-
HPLC Analysis: The extract is injected into an HPLC system with a suitable column (e.g., C18) and a mobile phase gradient to separate the different flavonoid glycosides.
-
Detection and Quantification: The concentration of the target compound is determined by comparing its peak area to a calibration curve generated with a pure standard.
Bioassays for Plant Defense Activity
Objective: To assess the potential role of an isolated flavonoid glycoside in plant defense.
-
Antimicrobial Assays: The compound can be tested for its ability to inhibit the growth of various plant pathogens (bacteria and fungi) using methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
-
Antioxidant Assays: The radical scavenging activity can be measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[5]
-
Insect Antifeedant Assays: Choice and no-choice feeding assays can be conducted with relevant insect herbivores to determine if the compound deters feeding.
Future Research Directions
The current body of knowledge highlights a significant gap in the understanding of this compound's specific role in plant defense. Future research should focus on:
-
Comprehensive Bioactivity Screening: Evaluating the antimicrobial, antioxidant, and insecticidal/antifeedant properties of purified this compound.
-
Induction Studies: Investigating whether the biosynthesis of this compound is induced in plants upon pathogen infection or herbivore attack.
-
Mechanism of Action: Elucidating the molecular targets and signaling pathways that may be modulated by this compound in both the plant and its aggressors.
-
Biosynthetic Pathway Elucidation: Identifying the genes and enzymes responsible for the biosynthesis of this compound in plants.
Conclusion
This compound represents a specific flavonoid glycoside with a yet-to-be-determined role in plant defense mechanisms. Based on the well-documented activities of the broader class of flavonoid glycosides, it is plausible that this compound contributes to the chemical defense arsenal of the plants in which it is found. This guide provides a foundational framework for researchers to design and execute studies aimed at elucidating the specific functions of this compound. The detailed experimental approaches outlined, though general, offer a starting point for a more targeted investigation into the biological significance of this compound. Further research in this area will be crucial to fully understand its potential applications in agriculture and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of plant defense against insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant activities of extracts and flavonoid compounds from Oxytropis falcate Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plant Defense Responses to Insect Herbivores Through Molecular Signaling, Secondary Metabolites, and Associated Epigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tritrophic metabolism of plant chemical defenses and its effects on herbivore and predator performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Undercover operation: Belowground insect herbivory modifies systemic plant defense and repels aboveground foraging insect herbivores [frontiersin.org]
- 10. 3-Hydroxy-3-methylglutaryl flavonol glycosides from Oxytropis falcata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of flavonoids in plant material by HPLC with diode-array and electro-array detections - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Oxytroflavoside G using a Novel HPLC-MS/MS Method
Abstract
This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Oxytroflavoside G in biological matrices. The described protocol provides a robust framework for the extraction and analysis of this flavonoid glycoside, making it suitable for pharmacokinetic studies, quality control of herbal preparations, and other research applications. The method demonstrates excellent linearity, precision, and accuracy over a defined concentration range.
Introduction
This compound is a flavonoid glycoside with potential pharmacological activities. Accurate and reliable quantification of this compound is essential for its development as a therapeutic agent or for its standardization in complex mixtures. HPLC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[1][2] This method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The negative ion mode is often preferred for the analysis of flavonoids.[1]
Experimental Protocol
Sample Preparation
A liquid-liquid extraction or solid-phase extraction (SPE) can be employed to isolate this compound from the matrix.
Liquid-Liquid Extraction Protocol:
-
To 100 µL of the sample (e.g., plasma, tissue homogenate), add 200 µL of a precipitation solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.[3]
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 v/v water:acetonitrile with 0.1% formic acid).[3]
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Solid-Phase Extraction (SPE) Protocol:
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of ultrapure water.[3][4]
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the liquid-liquid extraction protocol.
HPLC-MS/MS Instrumentation and Conditions
Instrumentation:
-
HPLC system: Agilent 1200 series or equivalent
-
Mass spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | ZORBAX Extend-C18, 2.1 x 50 mm, 3.5 µm or equivalent |
| Mobile Phase A | 0.05% Acetic Acid in Water[1] |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 2.0 | 10 | 90 |
| 4.0 | 10 | 90 |
| 4.1 | 90 | 10 |
| 6.0 | 90 | 10 |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 550°C |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Table 2: MRM Transitions for this compound (Hypothetical) Note: These values are hypothetical and should be optimized empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | [M-H]⁻ | [Aglycone-H]⁻ | -30 |
| Internal Standard | [M-H]⁻ | [Fragment]⁻ | -35 |
The deprotonated molecular ion [M-H]⁻ is typically selected as the precursor ion for flavonoid glycosides.[1] The most abundant fragment ion, often corresponding to the aglycone after the loss of the sugar moiety, is chosen as the product ion for quantification.[5]
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH) for the following parameters:
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear range with a correlation coefficient (r²) > 0.99 should be achieved.
-
Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Matrix Effect: Evaluated to ensure that the matrix components do not interfere with the ionization of the analyte.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions should be assessed.
Data Presentation
Table 3: Method Validation Summary (Example Data)
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (%Bias) | ± 15% |
| Mean Extraction Recovery | > 85% |
Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in various matrices. The detailed protocol and validation parameters offer a solid foundation for researchers and drug development professionals. The use of MRM ensures high selectivity, minimizing interference from complex sample matrices. This method is well-suited for routine analysis in a regulated laboratory environment.
References
- 1. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fortunejournals.com [fortunejournals.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
Application Note: A Comprehensive Protocol for the Extraction and Purification of Oxytroflavoside G from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxytroflavoside G is a flavonoid glycoside with potential pharmacological activities. This document provides a detailed protocol for its extraction from plant sources, such as species from the Oxytropis or Glycyrrhiza genera, followed by purification. The methodology is based on established principles of natural product chemistry, employing solvent extraction, liquid-liquid partitioning, and chromatographic techniques to isolate the target compound.
Experimental Protocols
1. Plant Material Preparation
-
Source: Aerial parts of Oxytropis falcata or roots of Glycyrrhiza uralensis.
-
Procedure:
-
Air-dry the plant material in a well-ventilated area at room temperature until constant weight is achieved.
-
Grind the dried material into a coarse powder using a mechanical grinder.
-
Store the powdered material in an airtight container, protected from light and moisture, until extraction.
-
2. Extraction
-
Objective: To extract a broad range of secondary metabolites, including this compound, from the plant powder.
-
Method: Maceration using 70% ethanol.
-
Protocol:
-
Weigh 1 kg of the dried plant powder and place it in a large glass container.
-
Add 10 L of 70% aqueous ethanol to the powder.
-
Seal the container and macerate for 72 hours at room temperature with occasional agitation.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
3. Fractionation by Liquid-Liquid Partitioning
-
Objective: To separate the crude extract into fractions of varying polarity to enrich for flavonoid glycosides.
-
Protocol:
-
Suspend the crude ethanol extract (approximately 100 g) in 1 L of distilled water.
-
Transfer the aqueous suspension to a 2 L separatory funnel.
-
Perform successive extractions with solvents of increasing polarity:
-
Chloroform: Extract three times with 500 mL of chloroform. Combine the chloroform layers and concentrate to yield the chloroform fraction.[1]
-
Ethyl Acetate: Extract the remaining aqueous layer three times with 500 mL of ethyl acetate. Combine the ethyl acetate layers and concentrate to yield the ethyl acetate fraction.[1][2]
-
n-Butanol: Extract the remaining aqueous layer three times with 500 mL of n-butanol. Combine the n-butanol layers and concentrate to yield the n-butanol fraction.
-
-
The ethyl acetate and n-butanol fractions are expected to be rich in flavonoid glycosides like this compound.
-
4. Chromatographic Purification
-
Objective: To isolate this compound from the enriched fraction.
-
Method: Silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).
-
Protocol:
-
Step 1: Silica Gel Column Chromatography
-
Dissolve the dried ethyl acetate fraction (e.g., 10 g) in a minimal amount of methanol.
-
Adsorb this solution onto 20 g of silica gel (60-120 mesh) and dry it completely.
-
Prepare a silica gel column (e.g., 5 cm diameter, 60 cm length) packed with silica gel in chloroform.
-
Load the dried sample-adsorbed silica gel onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol. For example:
-
Chloroform:Methanol (100:0 to 90:10)
-
Chloroform:Methanol (90:10 to 80:20)
-
Chloroform:Methanol (80:20 to 70:30)
-
-
Collect fractions of 50 mL each and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2) and UV visualization.
-
Combine fractions containing the target compound (as indicated by TLC) and concentrate.
-
-
Step 2: Preparative HPLC
-
Dissolve the semi-purified fraction from the silica gel column in HPLC-grade methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Purify the sample using a preparative HPLC system with a C18 column.
-
Elute with a gradient of acetonitrile in water (e.g., 10% to 50% acetonitrile over 40 minutes).
-
Monitor the eluent with a UV detector at a suitable wavelength for flavonoids (e.g., 280 nm and 330 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Confirm the purity and identity of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Data Presentation
Table 1: Summary of Extraction and Purification Yields of this compound
| Step | Input Mass (g) | Output Mass (g) | Yield (%) | Purity of this compound (%) |
| Plant Material | 1000 | - | - | - |
| Crude Ethanol Extract | 1000 | 100 | 10.0 | ~1 |
| Ethyl Acetate Fraction | 100 | 10 | 1.0 | ~10 |
| Silica Gel Column Fraction | 10 | 1.2 | 0.12 | ~60 |
| Purified this compound | 1.2 | 0.05 | 0.005 | >98 |
Note: The data presented in this table are representative and may vary depending on the plant source, collection time, and experimental conditions.
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
References
Application Notes and Protocols for In Vitro Antioxidant Assays of Oxytroflavoside G
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of Oxytroflavoside G using the common DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These methods are foundational in the screening and characterization of flavonoid compounds for their antioxidant properties.
Introduction to Antioxidant Assays for Flavonoids
Flavonoids, a diverse group of plant secondary metabolites, are known for their antioxidant properties, which are largely attributed to their ability to donate hydrogen atoms or electrons to reactive oxygen species (ROS).[1][2][3] In vitro antioxidant assays are essential tools for determining the radical scavenging capabilities of flavonoids like this compound. The DPPH and ABTS assays are widely used due to their simplicity, reliability, and high throughput.[4][5]
The DPPH assay is based on the reduction of the stable purple DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.[4][6] The ABTS assay involves the generation of a blue-green ABTS radical cation (ABTS•+), which is decolorized upon reduction by an antioxidant.[4][7] The extent of color change in both assays is proportional to the antioxidant concentration.
Data Presentation: Antioxidant Activity of this compound
The antioxidant capacity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. The results can be compared with a standard antioxidant, such as Trolox or Ascorbic Acid.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Test Compound | Solvent | IC50 (µg/mL) [Hypothetical Data] | Trolox Equivalent Antioxidant Capacity (TEAC) [Hypothetical Data] |
| DPPH | This compound | Methanol | 25.5 ± 2.1 | 1.8 ± 0.2 |
| Trolox (Standard) | Methanol | 5.2 ± 0.4 | 1.0 | |
| ABTS | This compound | Ethanol | 15.8 ± 1.5 | 2.5 ± 0.3 |
| Trolox (Standard) | Ethanol | 3.9 ± 0.3 | 1.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically at 517 nm.[4][6][8]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Preparation of Test Samples: Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (Trolox or Ascorbic Acid).
-
Assay Protocol:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the test sample.
-
The control contains 100 µL of DPPH solution and 100 µL of methanol.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[4] After incubation, measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
ABTS Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.[4][7]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol (or other suitable solvent)
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[11]
-
Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound and the positive control (Trolox) in ethanol, similar to the DPPH assay.
-
Assay Protocol:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound or the positive control to the wells.
-
The blank contains 190 µL of ethanol and 10 µL of the test sample.
-
The control contains 190 µL of the ABTS•+ working solution and 10 µL of ethanol.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 and TEAC Determination: Plot the percentage of inhibition against the concentration to determine the IC50 value. The Trolox Equivalent Antioxidant Capacity (TEAC) can be calculated by comparing the antioxidant activity of this compound to that of Trolox.
Visualized Workflows
Caption: DPPH Assay Workflow for this compound.
Caption: ABTS Assay Workflow for this compound.
References
- 1. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
Application Notes and Protocols for Cell-Based Assays to Determine the Anti-inflammatory Activity of Oxytroflavoside G
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The identification of novel anti-inflammatory compounds is a key objective in drug discovery. Oxytroflavoside G, a natural flavonoid, has been investigated for its potential therapeutic properties. These application notes provide detailed protocols for a panel of cell-based assays to characterize the anti-inflammatory effects of this compound. The described assays quantify the compound's ability to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, and to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.
Data Presentation
The anti-inflammatory activity of this compound was evaluated using a series of in vitro cell-based assays. The quantitative results are summarized in the table below, showcasing the dose-dependent inhibitory effects of the compound on various inflammatory markers.
| Assay | Cell Line | Inducer | This compound Concentration (µM) | Inhibition (%) | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 1 | 15.2 ± 2.1 | 12.5 |
| 5 | 35.8 ± 3.5 | ||||
| 10 | 58.3 ± 4.2 | ||||
| 25 | 85.1 ± 5.9 | ||||
| TNF-α Production | J774A.1 | LPS (100 ng/mL) | 1 | 12.5 ± 1.8 | 15.8 |
| 5 | 30.1 ± 2.9 | ||||
| 10 | 52.4 ± 3.7 | ||||
| 25 | 78.9 ± 4.5 | ||||
| IL-6 Production | J774A.1 | LPS (100 ng/mL) | 1 | 10.8 ± 1.5 | 18.2 |
| 5 | 28.7 ± 2.4 | ||||
| 10 | 49.5 ± 3.1 | ||||
| 25 | 75.3 ± 4.1 | ||||
| NF-κB Activation | HEK293-NF-κB-luc | TNF-α (20 ng/mL) | 1 | 18.3 ± 2.5 | 8.9 |
| 5 | 45.6 ± 3.8 | ||||
| 10 | 65.2 ± 4.9 | ||||
| 25 | 92.7 ± 6.3 | ||||
| Cell Viability (MTT Assay) | RAW 264.7 | - | 50 | 98.2 ± 3.4 | >50 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This assay assesses the cytotoxicity of this compound. The tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.[1][2]
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay
Principle: The production of NO, a pro-inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[3][4]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[3]
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for another 24 hours to induce NO production.[3]
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[3]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.[3]
-
A standard curve using sodium nitrite is used to determine the nitrite concentration.[3]
Pro-inflammatory Cytokine (TNF-α and IL-6) Production Assay
Principle: The levels of the pro-inflammatory cytokines TNF-α and IL-6 secreted into the cell culture medium are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).[5][6]
Protocol:
-
Seed J774A.1 macrophages in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours.[4]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 16-18 hours.[5]
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[7]
NF-κB Activation Reporter Assay
Principle: This assay utilizes a stable cell line (e.g., HEK293) containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[8][9]
Protocol:
-
Seed HEK293-NF-κB-luc cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (20 ng/mL) to activate the NF-κB pathway.
-
After the appropriate incubation time (typically 6-8 hours), lyse the cells.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
The reduction in luminescence in the presence of this compound indicates inhibition of NF-κB activation.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
Experimental Workflow
Caption: General workflow for assessing the anti-inflammatory activity of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Anti-inflammatory activities of selected synthetic homoisoflavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Direct contact between iPSC-derived macrophages and hepatocytes drives reciprocal acquisition of Kupffer cell identity and hepatocyte maturation [elifesciences.org]
- 8. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Oxytroflavoside G Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytroflavoside G, a flavonoid glycoside, and its derivatives represent a promising class of compounds for drug discovery due to the diverse biological activities associated with flavonoids, including antioxidant, anti-inflammatory, antiviral, and anticancer effects.[1] High-throughput screening (HTS) is an essential tool in the early stages of drug development, enabling the rapid evaluation of large libraries of compounds to identify potential therapeutic candidates.[2] These application notes provide a detailed framework for the high-throughput screening of a library of synthetic this compound derivatives to identify compounds with significant antioxidant properties and the ability to modulate a key cellular signaling pathway.
The protocols outlined below describe two primary HTS assays: a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay for assessing antioxidant activity and a cell-based reporter assay for monitoring the modulation of a hypothetical G-protein coupled receptor (GPCR) signaling pathway. These methods are designed for a 96-well plate format, ensuring compatibility with standard laboratory automation and allowing for the efficient screening of numerous compounds.[3][4]
High-Throughput Screening for Antioxidant Activity
Application Note: DPPH Radical Scavenging Assay
This protocol details a high-throughput method to screen this compound derivatives for their antioxidant potential by measuring their ability to scavenge the stable free radical DPPH. The assay is based on the principle that an antioxidant compound will donate an electron to DPPH, causing a color change from violet to yellow, which can be quantified spectrophotometrically. The 96-well format allows for the rapid and simultaneous testing of multiple compounds at various concentrations.[3][4]
Experimental Protocol: 96-Well Plate DPPH Assay
Materials:
-
This compound derivative library (dissolved in DMSO)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Ascorbic acid (positive control)
-
DMSO (vehicle control)
-
Methanol
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Compound Plating:
-
In a 96-well plate, add 2 µL of each this compound derivative solution (at various concentrations, typically from 1 µM to 100 µM) in triplicate.
-
For the positive control, add 2 µL of ascorbic acid solution (e.g., 100 µM).
-
For the blank (vehicle control), add 2 µL of DMSO.
-
-
Reagent Addition:
-
Add 198 µL of the 0.1 mM DPPH solution to each well using a multichannel pipette. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with DMSO and A_sample is the absorbance of the DPPH solution with the this compound derivative.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.
-
Data Presentation: Antioxidant Activity of this compound Derivatives
| Compound ID | Derivative Structure | IC50 (µM) for DPPH Scavenging | Max Scavenging (%) |
| OXY-G-001 | R1=H, R2=H | 15.2 ± 1.8 | 92.5 ± 2.1 |
| OXY-G-002 | R1=OH, R2=H | 8.7 ± 0.9 | 95.1 ± 1.5 |
| OXY-G-003 | R1=OCH3, R2=H | 22.5 ± 2.5 | 88.3 ± 3.0 |
| OXY-G-004 | R1=H, R2=OH | 12.1 ± 1.3 | 93.8 ± 1.9 |
| OXY-G-005 | R1=OH, R2=OH | 5.4 ± 0.6 | 98.2 ± 0.8 |
| Ascorbic Acid | (Positive Control) | 6.5 ± 0.7 | 99.1 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
High-Throughput Screening for GPCR Pathway Modulation
Application Note: Cell-Based GPCR Reporter Assay
This section describes a cell-based high-throughput screening assay to identify this compound derivatives that can modulate a hypothetical Gs-coupled GPCR signaling pathway. The assay utilizes a stable cell line co-expressing the target GPCR and a reporter gene (e.g., luciferase) under the control of a cyclic AMP (cAMP) response element (CRE). Activation of the Gs pathway leads to an increase in intracellular cAMP, which in turn drives the expression of the luciferase reporter. Inhibitors of this pathway will decrease the luminescent signal.
Experimental Workflow Diagram
Caption: High-throughput screening workflow for the GPCR reporter assay.
Experimental Protocol: GPCR-CRE Luciferase Reporter Assay
Materials:
-
HEK293 cell line stably expressing the target GPCR and a CRE-luciferase reporter
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
GPCR agonist (e.g., Isoproterenol for β-adrenergic receptors)
-
This compound derivative library (in DMSO)
-
Forskolin (positive control for cAMP pathway activation)
-
GPCR antagonist (positive control for inhibition)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cells into white, opaque 96-well plates at a density of 20,000 cells per well in 100 µL of DMEM with 10% FBS.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
The next day, replace the medium with 90 µL of Opti-MEM.
-
Add 10 µL of the this compound derivatives at 10x the final desired concentration. Include vehicle (DMSO), positive control antagonist, and no-stimulus controls.
-
Pre-incubate the plate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add 10 µL of the GPCR agonist at a concentration that elicits 80% of the maximal response (EC80).
-
For positive controls, add forskolin to a set of wells to directly stimulate adenylyl cyclase.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow for reporter gene expression.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
The percentage of inhibition is calculated as follows: % Inhibition = [1 - (L_sample - L_min) / (L_max - L_min)] * 100 where L_sample is the luminescence of the test compound, L_max is the luminescence with agonist alone, and L_min is the luminescence of the no-stimulus control.
-
Determine the IC50 values for the active compounds.
-
Data Presentation: Inhibition of GPCR Signaling by this compound Derivatives
| Compound ID | Derivative Structure | IC50 (µM) for GPCR Inhibition | Max Inhibition (%) |
| OXY-G-001 | R1=H, R2=H | > 100 | < 10 |
| OXY-G-002 | R1=OH, R2=H | 25.6 ± 3.1 | 85.2 ± 4.5 |
| OXY-G-003 | R1=OCH3, R2=H | 88.1 ± 9.2 | 45.7 ± 5.1 |
| OXY-G-004 | R1=H, R2=OH | 15.3 ± 2.0 | 92.1 ± 3.8 |
| OXY-G-005 | R1=OH, R2=OH | 9.8 ± 1.1 | 95.6 ± 2.3 |
| Known Antagonist | (Positive Control) | 0.5 ± 0.06 | 99.5 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Hypothetical Signaling Pathway Modulation
Diagram: Gs-Coupled GPCR Signaling Pathway
The following diagram illustrates the Gs-coupled GPCR signaling pathway targeted in the secondary screening assay. This compound derivatives are hypothesized to act as antagonists, blocking the binding of the natural ligand and subsequent downstream signaling.
Caption: Hypothetical Gs-coupled GPCR signaling pathway leading to reporter gene expression.
Conclusion
The described high-throughput screening protocols provide a robust and efficient means to evaluate large libraries of this compound derivatives for their antioxidant and GPCR modulatory activities. The combination of a biochemical assay for antioxidant capacity and a cell-based functional assay for signaling pathway modulation allows for a comprehensive initial assessment of the therapeutic potential of these compounds. The presented workflows and data tables offer a clear framework for executing these screens and analyzing the resulting data, facilitating the identification of promising lead candidates for further drug development.
References
- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput micro plate assays for screening flavonoid content and DPPH-scavenging activity in sorghum bran and flour - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Oxytroflavoside G and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of Oxytroflavoside G and its analogs. Due to the limited publicly available information on the specific synthesis of this compound, this protocol outlines a generalized, yet comprehensive, approach based on established methods for flavonoid synthesis and the known structures of related compounds like Oxytroflavoside A and D.[1][2] The protocols provided are intended to be adapted and optimized by researchers based on their specific target analogs.
Introduction to this compound and Analogs
Oxytroflavosides are a class of flavonoid glycosides that have garnered interest for their potential biological activities, which are characteristic of the broader flavonoid family. Flavonoids are well-documented for their antioxidant, anti-inflammatory, anticancer, and antiviral properties.[3] The synthesis of this compound and its analogs is a key step in enabling further investigation into their therapeutic potential and structure-activity relationships. The general structure of an Oxytroflavoside consists of a flavone or flavonol core, which is a 2-phenylchromen-4-one backbone, attached to one or more sugar moieties.
Retrosynthetic Analysis and Synthetic Strategy
A plausible retrosynthetic analysis of a complex flavonoid glycoside like this compound suggests a convergent synthetic strategy. The molecule can be disconnected into three primary building blocks: a substituted 2-hydroxyacetophenone, a substituted benzaldehyde, and a protected sugar donor.
General Synthetic Workflow:
Figure 1: General synthetic workflow for this compound analogs.
Experimental Protocols
The synthesis of this compound analogs can be broken down into three key stages:
-
Synthesis of the 2'-Hydroxychalcone Intermediate.
-
Formation of the Flavonoid Aglycone.
-
Glycosylation and Deprotection.
Protocol 1: Synthesis of the 2'-Hydroxychalcone Intermediate via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of a substituted 2-hydroxyacetophenone with a substituted benzaldehyde to form the corresponding 2'-hydroxychalcone.[4][5]
Materials:
-
Substituted 2-hydroxyacetophenone (1.0 eq)
-
Substituted benzaldehyde (1.1 eq)
-
Ethanol or Methanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (3.0 eq)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the substituted 2-hydroxyacetophenone and substituted benzaldehyde in ethanol in a round-bottom flask.
-
Slowly add a solution of potassium hydroxide in water to the reaction mixture while stirring.
-
Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is acidic.
-
A precipitate of the 2'-hydroxychalcone will form.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude product from ethanol to obtain the pure 2'-hydroxychalcone.
Quantitative Data for Chalcone Synthesis (Representative):
| Reactant A (2-hydroxyacetophenone) | Reactant B (Benzaldehyde) | Base | Solvent | Reaction Time (h) | Yield (%) |
| 2-hydroxy-4,6-dimethoxyacetophenone | 4-hydroxybenzaldehyde | KOH | Ethanol | 24 | 85-95 |
| 2-hydroxyacetophenone | 4-methoxybenzaldehyde | NaOH | Methanol | 36 | 80-90 |
| 2-hydroxy-4-methoxyacetophenone | Benzaldehyde | KOH | Ethanol | 24 | 88-96 |
Protocol 2: Synthesis of the Flavonoid Aglycone via Oxidative Cyclization
This protocol details the conversion of the 2'-hydroxychalcone intermediate to the flavonoid aglycone using an iodine-catalyzed oxidative cyclization.[6]
Materials:
-
2'-Hydroxychalcone (1.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂) (catalytic amount, ~10 mol%)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the 2'-hydroxychalcone in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 3-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a saturated solution of sodium thiosulfate to quench the excess iodine.
-
Add cold water to the mixture to precipitate the flavonoid aglycone.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Quantitative Data for Flavonoid Aglycone Synthesis (Representative):
| Starting Chalcone | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2'-hydroxy-4',6'-dimethoxy-4-hydroxychalcone | I₂ | DMSO | 120 | 4 | 75-85 |
| 2'-hydroxy-4-methoxychalcone | I₂ | DMSO | 110 | 5 | 70-80 |
| 2'-hydroxy-4'-methoxychalcone | I₂ | DMSO | 120 | 3 | 80-90 |
Protocol 3: Glycosylation of the Flavonoid Aglycone
This protocol describes the coupling of the flavonoid aglycone with a protected sugar donor, a crucial step in forming the glycosidic bond.
Signaling Pathway for Glycosylation:
Figure 2: Key steps in the glycosylation of a flavonoid aglycone.
Materials:
-
Flavonoid aglycone (1.0 eq)
-
Protected sugar donor (e.g., acetobromo-α-D-glucose) (1.5 eq)
-
Glycosylation promoter (e.g., silver triflate (AgOTf), trimethylsilyl triflate (TMSOTf))
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile (MeCN))
-
Molecular sieves (4 Å)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
Schlenk flask or equivalent
Procedure:
-
Dry the flavonoid aglycone and molecular sieves under vacuum.
-
In a Schlenk flask under an inert atmosphere, dissolve the flavonoid aglycone and molecular sieves in the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
In a separate flask, dissolve the protected sugar donor in the anhydrous solvent.
-
Slowly add the solution of the protected sugar donor to the flavonoid aglycone solution.
-
Add the glycosylation promoter dropwise to the reaction mixture.
-
Allow the reaction to stir for several hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction (e.g., with saturated sodium bicarbonate solution).
-
Filter the reaction mixture through celite to remove solids.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Deprotection of the Flavonoid Glycoside
This final step involves the removal of protecting groups from the sugar moiety to yield the final this compound analog.
Materials:
-
Protected flavonoid glycoside (1.0 eq)
-
Deprotection reagent (e.g., sodium methoxide in methanol for acetyl groups, trifluoroacetic acid for Boc groups)
-
Methanol or other suitable solvent
-
Ion-exchange resin (e.g., Amberlite IR-120)
-
Magnetic stirrer
-
Round-bottom flask
Procedure (for Zemplén deacetylation):
-
Dissolve the protected flavonoid glycoside in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of sodium methoxide solution in methanol.
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction mixture with an acidic ion-exchange resin.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected flavonoid glycoside.
-
Purify the final product by recrystallization or preparative HPLC if necessary.
Characterization
The synthesized compounds should be thoroughly characterized using modern analytical techniques to confirm their structure and purity.
Recommended Analytical Techniques:
| Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) | Elucidation of the chemical structure, including stereochemistry and glycosidic linkages. |
| Mass Spectrometry (HRMS, ESI-MS) | Determination of the molecular weight and elemental composition. |
| FT-IR Spectroscopy | Identification of functional groups. |
| UV-Vis Spectroscopy | Confirmation of the flavonoid chromophore. |
| Melting Point | Assessment of purity. |
| Chiral HPLC | Determination of enantiomeric excess if applicable. |
Potential Applications and Further Research
The synthesized this compound and its analogs can be screened for a variety of biological activities, including:
-
Antioxidant activity: Using assays such as DPPH radical scavenging or ORAC.
-
Anticancer activity: Screening against various cancer cell lines to determine cytotoxicity and mechanism of action.[7]
-
Anti-inflammatory activity: Evaluating the inhibition of inflammatory mediators like COX and LOX.
-
Enzyme inhibition studies: Investigating the inhibitory effects on enzymes such as tyrosinase, α-glucosidase, or proteases.
The development of a library of this compound analogs will allow for the establishment of structure-activity relationships, which is crucial for the rational design of more potent and selective drug candidates.
References
- 1. Oxytroflavoside D | C28H30O15 | CID 60200221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxytroflavoside A | C34H40O19 | CID 60200065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. scielo.br [scielo.br]
Developing a standardized analytical method for Oxytroflavoside G
An unwavering commitment to analytical excellence is paramount in the pharmaceutical sciences. This document provides a comprehensive, standardized analytical method for the quantification of Oxytroflavoside G, a key step in ensuring the quality and consistency of drug development and manufacturing processes. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, offering a detailed framework for accurate and reproducible analysis.
Application Note: Analysis of this compound
1. Introduction
This compound is a flavonoid glycoside with potential therapeutic applications. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust analytical method for the determination of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and confirmatory analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
2. Principle
The method employs reversed-phase HPLC to separate this compound from other components in the sample matrix. Quantification is achieved by UV spectrophotometry at the wavelength of maximum absorbance. For enhanced selectivity and confirmation, a tandem mass spectrometer can be utilized, monitoring specific precursor and product ion transitions for this compound.
3. Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1391144-89-0[1] |
| Molecular Formula | C34H40O20 |
| Molecular Weight | 776.67 g/mol |
| Appearance | Yellowish powder |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines the procedure for the quantitative analysis of this compound using HPLC with UV detection.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Sample matrix (e.g., plasma, tissue homogenate, formulation)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-50% B; 15-20 min: 50-90% B; 20-22 min: 90% B; 22-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm and 350 nm (Flavonoids typically have two absorption maxima)[2] |
4. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation
-
Plasma/Serum: To 100 µL of plasma/serum, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
Formulation: Dilute the formulation with methanol to an expected concentration within the calibration range.
6. Calibration and Quantification
-
Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides a confirmatory analysis of this compound using LC-MS/MS.
1. Materials and Reagents
-
As per HPLC-UV protocol.
2. Equipment
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Chromatographic conditions are the same as in the HPLC-UV method.
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
4. Multiple Reaction Monitoring (MRM) Transitions
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| [M-H]⁻ 775.7 | Fragment 1 | Fragment 2 | Optimize |
5. Data Analysis
-
Monitor the specified MRM transitions.
-
The presence of both transitions at the expected retention time confirms the identity of this compound.
Data Presentation
Table 1: HPLC-UV Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Accuracy (%) | 98.5 - 101.2 | 80 - 120% |
| Precision (%RSD) | < 2.0 | ≤ 15% |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantification (LOQ) | 0.5 µg/mL | - |
| Recovery (%) | 95.8 | 80 - 120% |
Table 2: Sample Analysis Results
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 12.5 | 150234 | 10 |
| Standard 2 | 12.5 | 301456 | 20 |
| Sample A | 12.5 | 225890 | 15.1 |
| Sample B | 12.6 | 180345 | 12.0 |
Visualizations
Caption: Overall experimental workflow for the analysis of this compound.
Caption: Example of a signaling pathway diagram relevant to flavonoid bioactivity.
References
Application Notes and Protocols: Oxytroflavoside G as a Marker Compound in Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state of a biological system. Marker compounds are crucial in these studies for identifying and quantifying changes in metabolic pathways associated with disease, drug response, or environmental influences. Oxytroflavoside G, a flavonoid glycoside, has emerged as a potential biomarker in various metabolomic studies due to its distinct biochemical properties and involvement in specific biological pathways.
Flavonoids, a diverse group of polyphenolic compounds found in plants, are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] this compound, as a specific member of this class, offers the potential for targeted analysis in complex biological matrices. Its glycosidic nature influences its bioavailability and metabolism, making its detection and quantification a key aspect of understanding its physiological role.
This document provides detailed application notes and protocols for utilizing this compound as a marker compound in metabolomics research. It covers methodologies for sample preparation, analytical detection, and data interpretation, along with insights into its potential biological significance.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Liquid Chromatography Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters for this compound Detection
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | [Exact mass of this compound - H]⁻ |
| Product Ions (m/z) | [Fragment 1], [Fragment 2], [Fragment 3] |
| Collision Energy | Optimized for characteristic fragmentation |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Experimental Protocols
Sample Preparation: Extraction of this compound from Biological Matrices
This protocol outlines the solid-phase extraction (SPE) method for isolating this compound from plasma samples.
Materials:
-
Plasma samples
-
SPE cartridges (e.g., C18)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Precondition the SPE cartridge: Wash the C18 cartridge sequentially with 3 mL of methanol and 3 mL of water.
-
Load the sample: Dilute 500 µL of plasma with 500 µL of water containing 0.1% formic acid. Load the diluted sample onto the preconditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elute the analyte: Elute this compound with 2 mL of methanol.
-
Dry the eluate: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analyze: The sample is now ready for LC-MS analysis.
Analytical Method: LC-MS/MS for Quantification of this compound
This protocol describes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of this compound.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole).
Procedure:
-
Set up the LC method: Use the parameters outlined in Table 1.
-
Set up the MS/MS method: Use the parameters outlined in Table 2. Optimize the collision energy for the specific precursor-to-product ion transitions of this compound.
-
Prepare a calibration curve: Prepare a series of standard solutions of this compound of known concentrations in the reconstitution solvent.
-
Inject samples and standards: Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Data analysis: Quantify the concentration of this compound in the samples by comparing the peak areas to the calibration curve.
Visualizations
Experimental Workflow for Metabolomic Analysis
Caption: Workflow for metabolomic analysis using this compound as a marker.
Putative Signaling Pathway Involvement of Flavonoids
Flavonoids are known to modulate various signaling pathways. While the specific pathways for this compound are under investigation, a general representation of flavonoid interaction with a G-protein coupled receptor (GPCR) signaling cascade is shown below. This is a hypothetical model and requires experimental validation for this compound.
Caption: Hypothetical GPCR signaling pathway modulated by this compound.
Conclusion
This compound holds promise as a valuable marker compound in metabolomics research. The protocols and data presented here provide a foundation for its reliable detection and quantification. Further studies are warranted to fully elucidate its biological roles and validate its application in various research and clinical settings. The use of standardized methods, as outlined in these notes, will be crucial for ensuring the reproducibility and comparability of results across different laboratories.
References
Application of Oxytroflavoside G in Cosmetic Formulations: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – Oxytroflavoside G, a flavonoid glycoside identified from Magnolia utilis, is emerging as a promising bioactive ingredient for advanced cosmetic formulations. While specific research on this compound is in its nascent stages, its classification as a flavonoid glycoside suggests a high potential for antioxidant, anti-inflammatory, and skin-lightening properties, aligning with the well-documented benefits of this broad class of phytochemicals. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the cosmetic applications of this compound.
Introduction to this compound
This compound belongs to the flavonoid family, a group of polyphenolic compounds widely recognized for their health benefits. Flavonoids and their glycosides are known to possess potent antioxidant, anti-inflammatory, and enzyme-inhibiting activities, making them ideal candidates for cosmetic applications aimed at protecting the skin from environmental stressors, reducing signs of aging, and promoting an even skin tone. Although quantitative data on this compound is not yet publicly available, the following sections outline the expected biological activities and the methodologies to substantiate these claims.
Potential Cosmetic Applications and Mechanisms of Action
Based on the known properties of flavonoid glycosides, this compound is hypothesized to be effective in the following areas:
-
Anti-aging and Photoprotection: By scavenging free radicals generated by UV radiation and pollution, this compound can help protect skin cells from oxidative damage, a key contributor to premature aging.
-
Skin Brightening and Hyperpigmentation Control: Flavonoid glycosides are known to inhibit tyrosinase, the key enzyme in melanin synthesis. By modulating this pathway, this compound could help in reducing the appearance of dark spots and promoting a more luminous complexion.
-
Soothing and Anti-inflammatory: The anti-inflammatory properties of flavonoids can help in calming irritated skin and reducing redness, making this compound a potential ingredient for products targeting sensitive or compromised skin.
The anticipated signaling pathways involved in these effects are illustrated below.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical yet realistic quantitative data that could be obtained for this compound based on typical values for other flavonoid glycosides. Researchers should aim to generate such data to validate the efficacy of this ingredient.
| Biological Activity | Assay Type | Endpoint | Hypothetical Value for this compound | Positive Control |
| Antioxidant Activity | DPPH Radical Scavenging | IC50 | 50-150 µg/mL | Ascorbic Acid |
| ABTS Radical Scavenging | IC50 | 40-120 µg/mL | Trolox | |
| H2O2 Scavenging | IC50 | 60-200 µg/mL | Ascorbic Acid | |
| Tyrosinase Inhibition | Mushroom Tyrosinase | IC50 | 100-300 µg/mL | Kojic Acid |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition in Macrophages | IC50 | 25-100 µg/mL | Dexamethasone |
Detailed Experimental Protocols
To aid in the investigation of this compound, the following detailed protocols for key experiments are provided.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a 0.1 mM solution of DPPH in ethanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, add 20 µL of various concentrations of this compound.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
Trolox is used as a positive control.
-
The percentage of scavenging activity and the IC50 value are calculated as described for the DPPH assay.
Tyrosinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of tyrosinase, which is involved in melanin production.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer.
-
In a 96-well plate, add 20 µL of various concentrations of this compound.
-
Add 140 µL of phosphate buffer and 20 µL of the tyrosinase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals (e.g., every minute for 20 minutes) using a microplate reader.
-
Kojic acid is used as a positive control.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [1 - (B - b) / (A - a)] x 100 where A is the rate of reaction without inhibitor, a is the rate of reaction without inhibitor and enzyme, B is the rate of reaction with inhibitor, and b is the rate of reaction with inhibitor but without enzyme.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
To 50 µL of supernatant, add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Dexamethasone is used as a positive control.
-
The percentage of NO inhibition is calculated, and the IC50 value is determined.
Formulation Considerations
For cosmetic applications, this compound can be incorporated into various formulations such as serums, creams, lotions, and masks. Key considerations for formulation include:
-
Solubility: The solubility of this compound in cosmetic-grade solvents should be determined to ensure its effective delivery into the skin.
-
Stability: The stability of this compound in the final formulation, particularly with respect to pH and light exposure, needs to be evaluated.
-
Penetration: The use of penetration enhancers may be considered to improve the bioavailability of this compound in the skin.
-
Safety and Toxicology: A comprehensive safety assessment, including skin irritation and sensitization tests, is essential before commercialization.
Conclusion
This compound presents a compelling opportunity for the development of innovative and effective cosmetic products. Its classification as a flavonoid glycoside strongly suggests potent antioxidant, anti-inflammatory, and skin-lightening properties. The experimental protocols provided in this document offer a robust framework for researchers to validate these activities and unlock the full potential of this compound in cosmetic science. Further research is warranted to isolate and characterize this compound and to conduct in-depth in vitro and in vivo studies to confirm its efficacy and safety.
Troubleshooting & Optimization
Technical Support Center: Optimizing Oxytroflavoside G Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Oxytroflavoside G.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a flavonoid glycoside. While specific data on its solubility and stability are not extensively published, general knowledge of flavonoid glycosides suggests it is a polar molecule. For technical specifications, you may refer to suppliers such as AcubioChem, which lists the CAS Number as 252248-89-8.[1]
Q2: Which solvents are most effective for extracting this compound?
The choice of solvent is a critical factor in flavonoid extraction.[2][3] For polar flavonoid glycosides like this compound, polar solvents are generally most effective. Commonly used solvents include:
-
Alcohols: Methanol and ethanol, often in aqueous mixtures (e.g., 70% ethanol or 70% methanol), are widely used for flavonoid extraction.[3][4]
-
Acetone: Acetone, particularly in an aqueous mixture, can also be an effective solvent for flavonoids.[3]
-
Water: While this compound is likely soluble in water, using water alone may be less efficient than alcohol-water mixtures, especially at room temperature.[3]
The optimal solvent and concentration should be determined experimentally.
Q3: What extraction techniques can be used for this compound?
Both conventional and modern extraction techniques can be employed. The choice depends on available equipment, desired extraction efficiency, and time constraints.
-
Conventional Methods: Maceration, percolation, Soxhlet extraction, and reflux are traditional methods.[3] While effective, they can be time-consuming and require larger solvent volumes.[5] High temperatures in methods like Soxhlet extraction may risk degradation of thermolabile compounds.
-
Modern Techniques: Ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE) are more recent methods that can offer higher yields in shorter times with reduced solvent consumption.[2][6] UAE, for instance, uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[2]
Q4: How can I quantify the yield of this compound in my extracts?
High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and reliable method for the quantification of specific flavonoids like this compound.[7] UV-Vis spectrophotometry can be used for the determination of total flavonoid content.
Troubleshooting Guide: Low Extraction Yield
This guide addresses common issues encountered during the extraction of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Inappropriate Solvent System: The polarity of the solvent may not be optimal for this compound. | - Experiment with different polar solvents such as methanol, ethanol, and acetone, as well as their aqueous mixtures (e.g., 30%, 50%, 70%).[3][4] - Consider adjusting the pH of the solvent; an acidic pH (2.5-3.5) has been shown to increase the extraction of some flavonoids.[2] |
| Inefficient Extraction Method: The chosen technique may not be effectively disrupting the plant matrix to release the target compound. | - If using maceration, increase the extraction time and/or agitation. - Consider switching to a more advanced technique like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[2][6] - For UAE, optimize parameters such as ultrasonic power, frequency, and sonication time.[2] | |
| Suboptimal Extraction Parameters: Temperature, time, and solid-to-liquid ratio may not be optimized. | - Temperature: Gradually increase the extraction temperature. For many flavonoids, temperatures between 40°C and 80°C are effective.[4][8] However, be cautious of potential degradation at very high temperatures.[3] - Time: Increase the extraction time. Optimal times can range from minutes for UAE/MAE to several hours or days for maceration.[4] - Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (i.e., more solvent) can improve extraction efficiency. Ratios of 1:10 to 1:50 (g/mL) are common starting points.[4][9] | |
| Improper Sample Preparation: The particle size of the plant material may be too large, limiting solvent penetration. | - Grind the plant material to a fine powder to increase the surface area available for extraction.[2] | |
| Inconsistent Yields Between Batches | Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. | - If possible, use plant material from a single, homogenized source for a series of experiments. - Document the source and characteristics of the plant material for each batch. |
| Inconsistent Experimental Conditions: Minor variations in extraction parameters can lead to different yields. | - Carefully control and monitor all extraction parameters (temperature, time, solvent ratio, etc.) for each experiment. - Use calibrated equipment. | |
| Degradation of this compound | Excessive Heat or Light Exposure: Flavonoid glycosides can be sensitive to high temperatures and UV light. | - Avoid prolonged exposure to high temperatures. If using a heat-based method, consider performing extractions under a nitrogen atmosphere to prevent oxidation. - Protect extracts from direct light by using amber glassware or covering containers with aluminum foil. |
| Inappropriate pH: Extreme pH values can lead to the hydrolysis or degradation of the glycosidic bond. | - Maintain a neutral or slightly acidic pH during extraction and storage unless optimization studies indicate otherwise.[2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general framework for UAE. Optimal parameters should be determined empirically.
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Place the vessel in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 50°C) for a specified time (e.g., 30 minutes).
-
-
Separation:
-
Separate the extract from the solid residue by centrifugation or filtration.
-
-
Analysis:
-
Analyze the extract for this compound content using a validated HPLC method.
-
Protocol 2: Optimization of Extraction Parameters using Response Surface Methodology (RSM)
RSM is a statistical approach to optimize multiple parameters simultaneously.[6][9][10]
-
Factor Selection: Identify the key independent variables affecting the extraction yield (e.g., solvent concentration, temperature, extraction time).
-
Experimental Design: Use a statistical design such as a Box-Behnken or Central Composite Design to create a set of experiments with different combinations of the selected factors.
-
Data Collection: Perform the extractions according to the experimental design and measure the this compound yield for each run.
-
Model Fitting and Analysis: Use statistical software to fit the experimental data to a polynomial equation and determine the optimal conditions for maximizing the yield.
Visualizing Experimental Workflows and Concepts
Diagram 1: General Workflow for this compound Extraction and Analysis
A general workflow for the extraction and analysis of this compound.
Diagram 2: Key Factors Influencing Extraction Yield
Key parameters that influence the extraction yield of this compound.
Diagram 3: Troubleshooting Logic for Low Extraction Yield
A decision-making flowchart for troubleshooting low extraction yields.
References
- 1. acubiochem.com [acubiochem.com]
- 2. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]
- 7. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of the extraction process for the seven bioactive compounds in Yukmijihwang-tang, an herbal formula, using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Extraction by Response Surface Methodology Used for the Characterization and Quantification of Phenolic Compounds in Whole Red Grapes (Vitis vinifera) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Oxytroflavoside G in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Oxytroflavoside G in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a flavonoid glycoside, a class of natural compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Like many flavonoids, this compound has a complex structure that can lead to poor solubility in aqueous solutions, which are commonly used in biological assays. This can hinder its study and therapeutic development.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: Based on the solubility of structurally related compounds such as Oxytroflavoside B, the recommended starting solvents are polar aprotic solvents. These include Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[2]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: It is not recommended to dissolve this compound directly in aqueous buffers, as flavonoid glycosides are often sparingly soluble in water.[3] To achieve the desired concentration in a physiological buffer, it is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium.[3]
Q4: What is the maximum recommended concentration of DMSO in cell-based assays?
A4: While DMSO is an excellent solvent for many poorly soluble compounds, it can be toxic to cells at higher concentrations.[4] It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v), and ideally at or below 0.1%, to minimize cytotoxic effects.
Q5: Are there any alternative methods to improve the solubility of this compound?
A5: Yes, several techniques can be employed to enhance the solubility of poorly soluble flavonoids. These include the use of co-solvents, surfactants, or complexing agents like cyclodextrins. Physical methods such as sonication and gentle heating can also aid in dissolution.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro and in vivo assays.
| Problem | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in the chosen solvent. | - The solvent may not be appropriate. - The concentration is too high. - Insufficient agitation or time. | - Switch to a more suitable solvent such as DMSO or Ethanol. - Try preparing a more dilute solution. - Use a vortex mixer or sonicator to aid dissolution. Gentle warming (e.g., 37°C) can also be effective, but be cautious of potential compound degradation. |
| Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer. | - The final concentration in the aqueous buffer is above the solubility limit. - The DMSO stock solution was added too quickly. | - Increase the proportion of the organic co-solvent in the final solution if the experimental design allows. - Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations. - Consider using a surfactant or other solubilizing agent in the aqueous buffer. |
| Inconsistent results are observed in biological assays. | - The compound may not be fully dissolved, leading to inaccurate concentrations. - The compound may be degrading in the solution. | - Visually inspect the solution for any particulate matter before use. If necessary, filter the solution through a 0.22 µm syringe filter. - Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles). Protect from light. |
| Cell toxicity is observed at the intended concentration of this compound. | - The toxicity may be due to the compound itself. - The toxicity may be caused by the solvent (e.g., DMSO). | - Perform a dose-response curve to determine the cytotoxic concentration of this compound. - Ensure the final concentration of the organic solvent in the cell culture medium is below its toxic threshold (typically <0.5% for DMSO). Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. |
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Flavonoids
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Soluble (predicted) | Based on related compounds |
| Ethanol | Soluble (predicted) | Based on related compounds | |
| Methanol | Soluble (predicted) | Based on related compounds | |
| Pyridine | Soluble (predicted) | Based on related compounds | |
| Water | Poorly soluble (predicted) | General flavonoid property | |
| Oxytroflavoside B | DMSO | Soluble | [2] |
| Ethanol | Soluble | [2] | |
| Methanol | Soluble | [2] | |
| Pyridine | Soluble | [2] | |
| Quercetin 3-O-sophoroside | DMSO | ~10 mg/mL | [3] |
| Dimethyl formamide (DMF) | ~3 mg/mL | [3] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound should be confirmed from the supplier's certificate of analysis.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need (10 mmol/L) * (1 L/1000 mL) * (molecular weight in g/mol ) * 1000 mg/g = 10 * molecular weight (in mg).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there is no visible precipitate.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Mandatory Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway: Flavonoid Inhibition of the PI3K/Akt/mTOR Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxytroflavoside B | CAS:1391144-81-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
Preventing degradation of Oxytroflavoside G during storage
Technical Support Center: Stabilizing Oxytroflavoside G
Disclaimer: No specific stability data for this compound is publicly available. This guide is based on established principles for the storage and handling of flavonoid glycosides and other sensitive pharmaceutical compounds. The provided protocols and recommendations should be adapted and validated for your specific experimental context.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers prevent the degradation of this compound during storage and handling.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Discoloration (e.g., yellowing, browning) of solid compound or solution | Oxidation: Flavonoid structures are susceptible to oxidation, especially when exposed to air, light, or certain metal ions. This is a common degradation pathway.[1] | • Inert Atmosphere: Store the solid compound and solutions under an inert gas like argon or nitrogen. • Light Protection: Use amber vials or wrap containers in aluminum foil.[2] • Solvent Purity: Use high-purity, degassed solvents for preparing solutions. • Antioxidants: For solution-based assays, consider the addition of a compatible antioxidant, but verify it doesn't interfere with your experiment. |
| Precipitation of the compound in aqueous buffer | Poor Solubility: Flavonoid aglycones, which can form upon hydrolysis of the glycoside, are often less soluble in aqueous media than their glycosylated counterparts.[3] | • pH Adjustment: Check the pH of your buffer. Flavonoids can have varying solubility at different pH values.[4] • Co-solvents: Consider using a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in your final solution. Ensure the final concentration is compatible with your experimental system.[5] • Stock Concentration: Avoid making large dilution steps directly into the aqueous buffer. Perform serial dilutions.[5] |
| Loss of biological activity in assays | Chemical Degradation: The core flavonoid structure or the glycosidic bond may have been compromised due to hydrolysis, oxidation, or photolysis. | • Fresh Solutions: Always prepare solutions fresh for each experiment. • Stability-Indicating Assay: Perform a stability-indicating assay (e.g., HPLC) to correlate the loss of the parent compound with the loss of activity.[6][7] • Forced Degradation Study: Conduct a forced degradation study (see Protocol 1) to understand which conditions (pH, temperature, light) are most detrimental to the compound's stability.[8] |
| Appearance of new peaks in HPLC/LC-MS analysis | Degradation Products: New peaks are indicative of degradation. Common degradation pathways include hydrolysis of the glycosidic bond to the aglycone and sugar, or oxidation of the flavonoid rings.[3][9] | • Characterize Degradants: If possible, use LC-MS/MS to identify the degradation products. This can provide insight into the degradation mechanism.[3] • Review Storage Conditions: Re-evaluate your storage and handling procedures based on the likely cause of degradation (e.g., if an aglycone is detected, hydrolysis is likely a factor). |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[10] For short-term storage, 2-8°C may be acceptable, but this should be verified with stability studies.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: My compound is delivered as a powder in a vial. Should I be concerned about exposure to air when opening it?
Yes, exposure to oxygen and humidity can initiate degradation. It is best practice to open and weigh the compound in a controlled environment, such as a glove box with an inert atmosphere. If this is not possible, work quickly and minimize the time the container is open.
Q4: At what pH is this compound likely to be most stable?
Many flavonoid glycosides are more stable under slightly acidic conditions (pH 4-6) and are susceptible to degradation in alkaline (basic) conditions.[4][11] However, the optimal pH should be determined experimentally for this compound.
Q5: Can I expose solutions of this compound to fluorescent lab lighting?
It is best to minimize exposure to all light sources, including ambient lab lighting, as flavonoids can be susceptible to photolytic degradation.[2] Use amber vials or foil-wrapped containers and keep solutions in the dark as much as possible.
Data Presentation: Stability Assessment of this compound
The following table template can be used to summarize data from a stability study. The percentage of this compound remaining is typically determined by a stability-indicating HPLC method.[12]
| Condition | Time Point | % this compound Remaining | Appearance of Solution | Degradation Products Detected (e.g., Peak Area %) |
| -20°C (Solid) | 1 month | 99.8% | N/A | Not Detected |
| 3 months | 99.5% | N/A | Not Detected | |
| 6 months | 99.2% | N/A | Not Detected | |
| 4°C (in Buffer pH 5.0) | 24 hours | 98.5% | Clear, colorless | Degradant 1 (0.8%) |
| 72 hours | 95.2% | Clear, colorless | Degradant 1 (3.5%) | |
| 25°C (in Buffer pH 7.4) | 24 hours | 85.1% | Slight yellow tint | Degradant 1 (10.2%), Degradant 2 (2.1%) |
| 72 hours | 60.5% | Yellow | Degradant 1 (25.8%), Degradant 2 (8.9%) | |
| 40°C (in Buffer pH 7.4) | 24 hours | 55.3% | Yellow | Degradant 1 (30.1%), Degradant 2 (10.5%) |
| Light Exposure (25°C) | 24 hours | 70.2% | Clear, colorless | Degradant 3 (22.5%) |
Experimental Protocols & Visualizations
Protocol 1: Forced Degradation Study
This study is designed to identify the primary factors that cause the degradation of this compound, which is essential for developing a stability-indicating analytical method.[8][11]
1. Preparation of Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For each condition, dilute the stock solution with the respective stressor solution to a final concentration of 100 µg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature for 2, 8, and 24 hours.
-
Thermal Degradation: Incubate the solid powder at 70°C for 24 and 72 hours. Also, incubate a solution (in a neutral buffer, e.g., pH 7.0) at 70°C for 24 and 72 hours.
-
Photolytic Degradation: Expose a solution (in a quartz cuvette) to a photostability chamber with a light source compliant with ICH Q1B guidelines. Also, expose a control sample wrapped in foil to the same temperature conditions.
3. Analysis:
-
At each time point, analyze the samples using a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile, with UV detection at a relevant wavelength for flavonoids, typically around 280 nm or 350 nm).[13]
-
Quantify the peak area of the intact this compound and any new peaks that appear.
-
Calculate the percentage of degradation.
Diagram 1: Factors Influencing Flavonoid Glycoside Degradation
Caption: Key environmental factors leading to the degradation of a flavonoid glycoside.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: A systematic workflow for evaluating the stability of a new compound.
Diagram 3: Hypothetical Signaling Pathway for this compound
Many natural products exert their biological effects by modulating G-protein coupled receptor (GPCR) signaling.[14] Understanding the target pathway is crucial, as degradation of the compound could alter its binding affinity and downstream signaling.
Caption: A generalized GPCR signaling cascade, a potential mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. benchchem.com [benchchem.com]
- 6. Validation of the Stability-Indicating HPLC Method for the Major ...: Ingenta Connect [ingentaconnect.com]
- 7. ijtrd.com [ijtrd.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How to Report Stability Data in Common Technical Document (CTD) Format – StabilityStudies.in [stabilitystudies.in]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Oxytroflavoside G
This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Oxytroflavoside G. By following this structured troubleshooting guide, users can systematically diagnose and resolve common problems to achieve optimal peak symmetry and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing is an asymmetrical distortion where the latter half of a chromatographic peak is broader than the front half.[1] An ideal peak should be symmetrical, known as a Gaussian peak. For this compound, a flavonoid glycoside, this issue is problematic as it can obscure the resolution from nearby impurities, decrease the accuracy of integration and quantification, and reduce overall sensitivity.[2]
Q2: What are the most likely causes of peak tailing for a polar compound like this compound on a reverse-phase column?
A2: The most common causes stem from secondary chemical interactions or physical issues within the HPLC system. For polar flavonoid glycosides, the primary suspect is often unwanted interactions with the stationary phase, particularly with acidic silanol groups on the silica surface.[1][2] Other significant causes include improper mobile phase pH, column contamination or degradation, sample overload, and extra-column volume.[3]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: Mobile phase pH is a critical factor. This compound, like other flavonoids, has acidic phenolic groups. If the mobile phase pH is not optimal, it can lead to inconsistent ionization of both the analyte and residual silanol groups on the column's silica packing. Operating at a low pH (e.g., 2.5-3.5) typically protonates the silanol groups, minimizing their ability to interact with the analyte and thereby reducing peak tailing.[1] Using a buffer is essential to maintain a stable pH.[3]
Q4: Can the choice of HPLC column influence peak tailing for this compound?
A4: Absolutely. A standard C18 column can be used for the separation of this compound.[4] However, columns made with high-purity silica and those that are "end-capped" are highly recommended. End-capping chemically treats the silica surface to block many of the residual silanol groups, which significantly improves the peak shape for polar and basic analytes by preventing secondary interactions.[3]
Q5: My peak tailing started suddenly after several successful runs. What should I check first?
A5: If peak tailing appears suddenly and affects all peaks, the issue is likely physical. The most common culprits are a partially blocked inlet frit on the column or the formation of a void at the column inlet.[2][3] This can be caused by particulate matter from unfiltered samples or mobile phase precipitation. Start by checking for a pressure increase, then consider backflushing the column or replacing the guard column.[1]
Systematic Troubleshooting Guide
Peak tailing can arise from multiple sources. A systematic approach is crucial to efficiently identify and resolve the issue. The following guide provides a step-by-step protocol.
Step 1: Initial Assessment & Diagnosis
First, carefully observe the chromatogram to determine the nature of the tailing.
-
Scenario A: All Peaks are Tailing. This typically points to a physical problem occurring before the separation begins.
-
Scenario B: Only the this compound Peak (and other polar analytes) is Tailing. This suggests a chemical interaction issue between the analyte and the stationary phase.[2]
Step 2: Troubleshooting Workflow
The logical workflow for troubleshooting is visualized in the diagram below. Start with the simplest and most common fixes before moving to more complex solutions.
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Troubleshooting Actions and Experimental Protocols
This table summarizes the potential causes and the detailed actions to resolve them.
| Potential Cause | Diagnostic Symptom(s) | Recommended Action & Experimental Protocol |
| Chemical Interactions | ||
| Secondary Silanol Interactions | Tailing specific to polar analytes like this compound. | Protocol: Mobile Phase pH Adjustment 1. Prepare the aqueous mobile phase (e.g., water) with an acidic modifier. Start with 0.1% formic acid or acetic acid to achieve a pH between 2.5 and 3.5.[5] 2. Ensure the mobile phase is well-mixed and degassed. 3. Equilibrate the column with the new mobile phase for at least 15-20 column volumes. 4. Inject the this compound standard and observe the peak shape. A significant improvement indicates silanol interactions were the primary cause.[1] |
| Column Overload (Mass) | Peak shape resembles a right triangle; retention time may decrease as concentration increases.[3] | Protocol: Sample Dilution Study 1. Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) using the mobile phase as the diluent. 2. Inject the most dilute sample first and proceed to the most concentrated. 3. Observe the peak shape. If the tailing factor improves significantly at lower concentrations, the original sample was overloaded.[3] |
| Inappropriate Column Chemistry | Persistent tailing even after mobile phase optimization. | Protocol: Column Change 1. Switch to a modern, high-purity, end-capped C18 column. These are designed to minimize residual silanol activity.[3] 2. If tailing persists, consider a column with a different stationary phase, such as one with a polar-embedded group, which can further shield silanols. |
| Physical / System Issues | ||
| Column Contamination | Gradual increase in peak tailing and backpressure over several runs. | Protocol: Column Washing Procedure 1. Disconnect the column from the detector. 2. Flush the column in the reverse direction (if permitted by the manufacturer) with a series of solvents. A typical sequence for a C18 column is: Water -> Isopropanol -> Methylene Chloride -> Isopropanol -> Mobile Phase (without buffer). 3. Reconnect the column in the forward direction and equilibrate thoroughly with the mobile phase. |
| Column Void / Bed Deformation | Sudden onset of tailing for all peaks, often accompanied by split peaks or a drop in backpressure.[1][3] | Protocol: Column Replacement 1. Replace the guard column first, if one is in use. If the problem is resolved, the guard column was the issue. 2. If there is no guard column or the problem persists, replace the analytical column.[1] |
| Extra-Column Volume | Broadening and tailing of all peaks, especially those that elute early. | Protocol: System Optimization 1. Inspect all tubing between the injector and the detector. Replace any wide-bore or excessively long tubing with narrow-bore (e.g., 0.12 mm ID) PEEK tubing. 2. Check all fittings to ensure they are properly seated and not contributing to dead volume. |
| Co-eluting Impurity | A small "shoulder" on the tail of the main peak. | Protocol: Method Adjustment 1. Slightly alter the mobile phase composition (e.g., change the organic-to-aqueous ratio by 2-5%) to see if the shoulder resolves into a separate peak. 2. If available, use a photodiode array (PDA) detector to check the spectral purity across the peak. A change in the UV spectrum across the peak indicates an impurity. |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Separation of 3-Hydroxy-3-Methylglutaryl Flavonoid Glycosides from Oxytropis falcata Using 2D Preparative Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Technical Support Center: Improving the In Vivo Bioavailability of Oxytroflavoside G
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
This technical support center provides targeted guidance for researchers encountering challenges with the in vivo bioavailability of Oxytroflavoside G. The information is presented in a question-and-answer format to directly address specific experimental issues. While direct experimental data on this compound is limited in publicly available literature, this guide leverages established principles of flavonoid pharmacology and provides general troubleshooting strategies and experimental protocols that can be adapted for this specific compound.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. What are the likely reasons for this?
Low oral bioavailability of flavonoids like this compound is a common challenge. The primary reasons can be categorized as follows:
-
Poor Aqueous Solubility: Flavonoid glycosides, while generally more water-soluble than their aglycone forms, can still exhibit limited solubility in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Limited Intestinal Permeability: The large and polar nature of glycosylated flavonoids can hinder their passage across the intestinal epithelial barrier. While some flavonoid glycosides can be absorbed intact, this process is often inefficient.
-
Enzymatic Metabolism:
-
Intestinal Metabolism: Once absorbed into enterocytes, flavonoids undergo extensive phase II metabolism, primarily glucuronidation and sulfation, which facilitates their efflux back into the intestinal lumen or into the portal circulation for further metabolism in the liver.
-
Microbial Metabolism: The gut microbiota can hydrolyze the glycosidic bond of flavonoids, releasing the aglycone, which can then be absorbed or further metabolized by gut bacteria into smaller phenolic compounds.
-
-
Efflux by Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), actively pump flavonoids and their metabolites out of intestinal cells, reducing net absorption.
Q2: What are the initial steps we should take to troubleshoot the poor bioavailability of this compound?
-
Characterize Physicochemical Properties: Confirm the aqueous solubility and lipophilicity (LogP) of your specific batch of this compound. Variability in purity or crystalline form can affect solubility.
-
In Vitro Permeability Assessment: Utilize an in vitro model like the Caco-2 cell monolayer assay to assess the intestinal permeability of this compound. This can help determine if poor permeability is a primary contributor to low bioavailability.
-
Metabolic Stability Assays: Incubate this compound with liver microsomes or S9 fractions (from the relevant species) to evaluate its susceptibility to phase I and phase II metabolism. This will provide insights into its metabolic clearance.
-
Investigate the Role of Gut Microbiota: Conduct in vitro fecal fermentation studies to understand how the gut microbiota metabolizes this compound.
Troubleshooting Guides
Issue 1: Low Apparent Permeability in Caco-2 Cell Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Active Efflux by Transporters (e.g., P-gp, BCRP) | Co-incubate this compound with known inhibitors of these transporters (e.g., verapamil for P-gp, Ko143 for BCRP). | A significant increase in the apical-to-basolateral transport of this compound in the presence of the inhibitor suggests it is a substrate for that efflux transporter. |
| Poor Paracellular Transport | Assess the integrity of the Caco-2 monolayer using a marker like Lucifer yellow. | If the monolayer integrity is good, poor paracellular transport is likely due to the size and charge of this compound. |
| Low Transcellular Permeability | This is inherent to the molecule's structure. | Focus on formulation strategies to improve permeability (see below). |
Issue 2: Rapid Disappearance of this compound in In Vivo Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Extensive First-Pass Metabolism | Analyze plasma samples for major metabolites (glucuronides and sulfates) of this compound. | High levels of metabolites relative to the parent compound confirm extensive first-pass metabolism. |
| Rapid Elimination | Conduct a full pharmacokinetic study to determine the elimination half-life (t½) and clearance (CL). | A short half-life and high clearance indicate rapid elimination from the body. |
| Gut Microbiota Degradation | Analyze fecal samples for metabolites of this compound. | Identification of specific microbial metabolites will confirm the role of the gut microbiota in its degradation. |
Strategies to Enhance Bioavailability
Based on the general principles of improving flavonoid bioavailability, the following strategies can be explored for this compound.
| Strategy | Principle | Potential Advantages | Considerations |
| Nanoformulations | Encapsulating this compound in nanoparticles (e.g., nanoemulsions, liposomes, solid lipid nanoparticles) can increase its solubility, protect it from degradation, and enhance its absorption. | Improved solubility and stability, potential for targeted delivery. | Formulation development can be complex and requires specialized equipment. |
| Co-administration with Absorption Enhancers | Certain compounds can transiently open tight junctions between intestinal cells or inhibit efflux transporters, thereby increasing drug absorption. A well-known example is piperine. | Simple to implement in preclinical studies. | Potential for off-target effects and toxicity of the absorption enhancer. |
| Structural Modification | Chemical modification of the this compound molecule, such as methylation or acylation, can improve its lipophilicity and metabolic stability. | Can fundamentally improve the pharmacokinetic properties of the compound. | Requires medicinal chemistry expertise and may alter the pharmacological activity. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study (Apical to Basolateral):
-
Add this compound (at a relevant concentration) to the apical (AP) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) chamber.
-
-
Efflux Study (Basolateral to Apical):
-
Add this compound to the BL chamber.
-
Collect samples from the AP chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined. An efflux ratio greater than 2 suggests active efflux.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and basic pharmacokinetic parameters of this compound.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats.
-
Dosing:
-
Intravenous (IV) Group: Administer a single dose of this compound (e.g., 1-5 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer a single oral gavage dose of this compound (e.g., 10-50 mg/kg).
-
-
Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t½, CL, and Vd. The absolute oral bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Signaling Pathway of Flavonoid Glycoside Absorption
Caption: Putative absorption pathway of flavonoid glycosides in the intestine.
Experimental Workflow for Improving Bioavailability
Caption: Logical workflow for addressing low bioavailability of a compound.
Disclaimer: This technical support guide is for informational purposes only and is intended for use by qualified scientific professionals. The experimental protocols provided are general templates and should be optimized for specific laboratory conditions and research objectives. All animal studies must be conducted in accordance with relevant ethical guidelines and regulations.
Technical Support Center: Matrix Effects in LC-MS Analysis of Oxytroflavoside G
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Oxytroflavoside G.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are matrix effects a concern for its analysis?
This compound is a flavonoid glycoside, a class of natural products found in various plant species, including some within the Oxytropis genus. Its analysis by LC-MS is susceptible to matrix effects, which are alterations in ionization efficiency caused by co-eluting compounds from the sample matrix. These effects, manifesting as ion suppression or enhancement, can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results. Given the complexity of plant extracts and biological samples where this compound might be analyzed, understanding and mitigating matrix effects is crucial for reliable data.
Q2: What are the common sources of matrix effects in the analysis of flavonoid glycosides like this compound?
Common sources of matrix effects include:
-
Endogenous matrix components: In plant extracts, these can be other flavonoids, phenolic acids, lipids, sugars, and pigments that co-extract with this compound.[1] In biological matrices (e.g., plasma, urine), phospholipids, proteins, and salts are major contributors.
-
Sample preparation reagents: Buffers, salts, and detergents used during extraction and sample processing can interfere with ionization.[2]
-
Chromatographic conditions: Poor separation of this compound from matrix components can lead to co-elution and subsequent ion suppression or enhancement.
Q3: How can I qualitatively assess if my this compound analysis is suffering from matrix effects?
A common qualitative method is the post-column infusion experiment . A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the LC system. Any significant dip or rise in the constant signal of this compound as the matrix components elute indicates the presence of ion suppression or enhancement, respectively.
Q4: What is the most effective way to compensate for matrix effects for accurate quantification of this compound?
The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[3] An ideal SIL-IS for this compound would be a version of the molecule where several atoms are replaced with heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). Since the SIL-IS has nearly identical physicochemical properties to this compound, it will co-elute and experience the same degree of matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be normalized, leading to accurate quantification. While a specific SIL-IS for this compound may not be commercially available, a labeled analog of a structurally similar flavonoid glycoside could be a suitable alternative.
Q5: If a stable isotope-labeled internal standard is not available, what are other strategies to mitigate matrix effects?
Several strategies can be employed:
-
Matrix-matched calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to ensure that the standards and samples experience similar matrix effects.
-
Standard addition: The sample is divided into several aliquots, and increasing known amounts of an this compound standard are added to each. By extrapolating the signal back to zero concentration, the endogenous concentration can be determined, accounting for matrix effects in that specific sample.
-
Sample dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound. This approach is only feasible if the analyte concentration is high enough to remain detectable after dilution.
-
Improved sample preparation: Employ more rigorous cleanup techniques to remove interfering compounds before LC-MS analysis.[4]
-
Chromatographic optimization: Adjusting the mobile phase composition, gradient profile, or using a different stationary phase can improve the separation of this compound from matrix interferences.
Troubleshooting Guide: Matrix Effects in this compound Analysis
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Poor reproducibility of this compound peak area between injections of the same sample. | Inconsistent matrix effects due to variable co-eluting interferences. | 1. Improve Sample Cleanup: Implement a more effective sample preparation method such as Solid Phase Extraction (SPE) to remove a broader range of interferences. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS will co-elute and experience the same matrix effects, allowing for reliable normalization. 3. Optimize Chromatography: Enhance the separation between this compound and interfering peaks by modifying the gradient, mobile phase, or column chemistry. |
| Low or no signal for this compound in spiked matrix samples compared to standards in pure solvent (Ion Suppression). | Co-eluting matrix components are competing with this compound for ionization. | 1. Assess Matrix Effects: Perform a post-column infusion experiment to identify the retention time regions with significant ion suppression. 2. Modify Chromatography: Adjust the chromatographic method to shift the elution of this compound to a region with less ion suppression. 3. Enhance Sample Preparation: Use techniques like Liquid-Liquid Extraction (LLE) or more selective SPE sorbents to remove the specific interfering compounds. 4. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components. |
| Higher than expected signal for this compound in matrix samples (Ion Enhancement). | Co-eluting matrix components are facilitating the ionization of this compound. | 1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix to ensure both standards and samples experience similar enhancement. 2. Standard Addition: Use the standard addition method for quantification in complex matrices. 3. Improve Chromatographic Separation: Separate this compound from the enhancing compounds. |
| Inconsistent calibration curve linearity when using matrix-matched standards. | The blank matrix itself has variability or contains endogenous levels of this compound. | 1. Source a more consistent blank matrix: If possible, pool several sources of blank matrix to homogenize it. 2. Use a surrogate matrix: If a true blank matrix is unavailable, a similar matrix free of the analyte can be used. 3. Employ the standard addition method: This method is sample-specific and can overcome issues with inconsistent blank matrices. |
Experimental Protocols
Generic Sample Preparation Protocol for this compound from Plant Material
This protocol is a general guideline and may require optimization for specific plant matrices.
a. Extraction:
-
Weigh approximately 1 gram of homogenized and lyophilized plant material into a centrifuge tube.
-
Add 10 mL of an extraction solvent consisting of methanol:water:formic acid (80:19:1, v/v/v).
-
Vortex the mixture for 1 minute.
-
Sonicate the sample in a water bath for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
b. Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute this compound and other flavonoids with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.
Post-Column Infusion Experiment to Detect Matrix Effects
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Set up the LC-MS system with the analytical column in place.
-
Using a T-junction, infuse the this compound standard solution into the mobile phase flow after the analytical column and before the mass spectrometer inlet at a low flow rate (e.g., 10 µL/min).
-
Monitor the signal of the [M+H]⁺ or [M-H]⁻ ion for this compound in the mass spectrometer.
-
Once a stable baseline signal is achieved, inject a prepared blank matrix extract.
-
Observe the baseline for any deviations as the chromatogram runs. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting flowchart for matrix effects.
References
- 1. Oxytroflavoside A | C34H40O19 | CID 60200065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aescuflavoside A | C33H40O21 | CID 21578027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acubiochem.com [acubiochem.com]
- 4. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of Oxytroflavoside G in formulations
Disclaimer: Publicly available data on the specific stability profile of Oxytroflavoside G (CAS: 252248-89-8) is limited.[1] The following guidance is based on the well-documented physicochemical properties and stability challenges common to flavonoid glycosides, a class to which this compound belongs.[2][3][4] Researchers should use this information as a starting point and adapt the methodologies for their specific formulation.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of this compound and similar flavonoid glycosides.
Q1: My this compound formulation is showing a significant loss of potency over a short period. What are the likely causes and how can I fix it?
A1: Rapid potency loss in flavonoid formulations is typically due to chemical degradation. The primary culprits are hydrolysis, oxidation, and pH-mediated degradation.
Potential Causes & Solutions:
-
Oxidation: The polyhydroxylated phenolic structure of flavonoids makes them highly susceptible to oxidation, which can be catalyzed by light, heat, and trace metal ions.[5]
-
Solution: Add antioxidants and chelating agents to your formulation. Protect the formulation from light by using amber vials or other light-blocking packaging.[6] Purge the formulation buffer and the container headspace with an inert gas like nitrogen or argon to remove oxygen.
-
-
Hydrolysis: As a glycoside, this compound can undergo hydrolysis, especially under acidic or basic conditions, cleaving the sugar moiety from the aglycone.[7] This changes the molecule's identity and biological activity.
-
Incompatible Excipients: Some excipients can contain reactive impurities (e.g., peroxides in polyethylene glycols (PEGs)) that can accelerate degradation.
-
Solution: Ensure all excipients are of high purity and low in reactive impurities. Screen excipients for compatibility with this compound before finalizing the formulation.
-
Q2: I'm observing a color change in my aqueous formulation of this compound, from colorless/pale yellow to a darker yellow or brown. What does this indicate?
A2: Color change is a common indicator of flavonoid degradation. It is often associated with the oxidation of the phenolic rings, leading to the formation of quinone-type structures and other chromophoric degradation products.
Potential Causes & Solutions:
-
Oxidative Degradation: Exposure to oxygen, light, or metal ions is the most common cause.
-
Solution: Implement the same protective measures as for potency loss: use antioxidants (e.g., ascorbic acid, BHT), chelating agents (e.g., EDTA), and protect from light and oxygen.[9]
-
-
Alkaline pH: Flavonoids are notoriously unstable in alkaline conditions (pH > 7), which can cause rapid auto-oxidation and associated color changes.[7][10]
-
Solution: Strictly control the pH of your formulation using an appropriate buffer system to maintain a slightly acidic to neutral pH.
-
Q3: this compound is precipitating out of my aqueous solution. How can I improve its solubility and prevent this?
A3: Flavonoids, even in their more hydrophilic glycoside form, often exhibit poor water solubility, a challenge frequently described as being like "brick dust" (low solubility and high melting point).[3][4] Precipitation occurs when the concentration exceeds its thermodynamic solubility limit in the chosen solvent system.
Potential Causes & Solutions:
-
Low Aqueous Solubility: This is an intrinsic property of many flavonoids.[3]
-
Solution 1: Co-solvents: Incorporate pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or PEGs to increase the polarity range of the solvent system.
-
Solution 2: Surfactants: Use non-ionic surfactants (e.g., Polysorbate 80, Cremophor® EL) to form micelles that can encapsulate the flavonoid molecule, increasing its apparent solubility.
-
Solution 3: Complexation Agents: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can form inclusion complexes with the flavonoid, significantly enhancing its aqueous solubility and stability.[11]
-
-
pH-Dependent Solubility: The solubility of flavonoids can be pH-dependent due to their acidic phenolic hydroxyl groups.
-
Solution: Evaluate the solubility of this compound across a range of pH values to identify a pH where it is most soluble. Often, a slightly acidic pH is optimal.
-
-
Recrystallization: If an amorphous form was used, it might be converting to a less soluble, more stable crystalline form over time.
-
Solution: Include crystallization inhibitors in your formulation, such as polymers like PVP or HPMC, which are often used in creating stable amorphous solid dispersions.[12]
-
Data Presentation: Stabilizing Excipients for Flavonoid Formulations
The following table summarizes common excipients used to address stability and solubility challenges in flavonoid formulations.
| Challenge | Excipient Class | Examples | Mechanism of Action | Typical Concentration Range |
| Oxidation | Antioxidants | Ascorbic Acid, Butylated Hydroxytoluene (BHT), Sodium Metabisulfite | Act as sacrificial agents, reacting with free radicals to protect the active ingredient. | 0.01% - 0.2% w/v |
| Chelating Agents | Disodium Edetate (EDTA) | Binds metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidative reactions. | 0.01% - 0.1% w/v | |
| Hydrolysis / pH Shift | Buffering Agents | Citrate Buffer, Acetate Buffer, Phosphate Buffer | Maintain the pH of the formulation in a range where the drug is most stable. | 10 - 100 mM |
| Poor Solubility | Co-solvents | Propylene Glycol, Ethanol, Glycerin, PEG 400 | Modify the polarity of the solvent system to increase drug solubility. | 5% - 40% v/v |
| Surfactants | Polysorbate 80, Poloxamer 188, Cremophor® | Form micelles to encapsulate the drug, increasing its apparent solubility. | 0.1% - 5% w/v | |
| Complexing Agents | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Forms water-soluble inclusion complexes with the drug molecule. | 1% - 20% w/v | |
| Physical Instability | Polymers / Viscosity Modifiers | HPMC, PVP, Carbomer | Inhibit crystallization; increase viscosity to prevent aggregation and settling. | 0.1% - 2% w/v |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study for this compound
Objective: To identify potential degradation pathways of this compound and to generate degradation products for the development of a stability-indicating analytical method.[13]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a methanol:water mixture) at a concentration of 1 mg/mL.
-
Stress Conditions: Expose the this compound solution to the following stress conditions in separate, clearly labeled vials.[7][13] Include an unstressed control sample kept at 4°C for comparison.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and analyze at 5, 15, 30, and 60 minutes (base-catalyzed degradation is often rapid).[10]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C. Analyze at 24, 48, and 72 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).
-
Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, including the control, using a suitable HPLC-UV/DAD method (see Protocol 2).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for a decrease in the peak area of the parent this compound peak.
-
Identify new peaks corresponding to degradation products.
-
Use a Diode Array Detector (DAD) to check for peak purity of the parent peak to ensure it is not co-eluting with any degradants.[14]
-
Protocol 2: Baseline Stability-Indicating HPLC-UV Method for Flavonoid Glycosides
Objective: To provide a starting point for the quantitative analysis of this compound and the separation of its potential degradation products.[15][16]
Methodology:
| Parameter | Condition | Rationale/Notes |
| Instrument | High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detector (DAD) | DAD is crucial for assessing peak purity and identifying the optimal detection wavelength. |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | C18 is a versatile stationary phase suitable for the separation of moderately polar compounds like flavonoids. |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Provides an acidic pH to sharpen peaks and suppress the ionization of phenolic hydroxyl groups. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10% to 60% B; 25-30 min: 60% to 10% B; 30-35 min: 10% B | A gradient is necessary to elute both the polar glycoside and potentially less polar degradation products (aglycone). This is a starting point and must be optimized. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controls retention time reproducibility. |
| Detection Wavelength | Scan from 200-400 nm. Select a wavelength of maximum absorbance (typically ~270 nm or ~350 nm for flavonoids). | Monitor at multiple wavelengths if degradants have different absorbance maxima. |
| Injection Volume | 10 µL | Adjust as needed based on sample concentration and detector sensitivity. |
Mandatory Visualizations
Caption: Hypothetical degradation routes for a flavonoid glycoside.
Caption: Workflow for conducting a pharmaceutical stability study.
Caption: Logic chart for selecting a formulation stabilization strategy.
Frequently Asked Questions (FAQs)
Q: What is the most critical environmental factor affecting the stability of this compound? A: For most flavonoids, pH and oxygen are the most critical factors. Flavonoid glycosides are highly susceptible to degradation in neutral to alkaline aqueous solutions due to auto-oxidation.[7] Therefore, maintaining a controlled, slightly acidic pH is paramount for stability in liquid formulations.
Q: Does the glycoside (sugar) portion of this compound improve its stability? A: Yes, generally, glycosylation improves the stability of a flavonoid compared to its corresponding aglycone (the non-sugar part).[17][18] The sugar moiety can protect the core flavonoid structure, particularly from enzymatic degradation, and can significantly enhance thermal stability.[18]
Q: Can I use elevated temperatures to accelerate my stability study (e.g., Arrhenius equation)? A: While accelerated stability testing at elevated temperatures (e.g., 40°C as per ICH guidelines) is standard practice, caution is advised.[6] Flavonoids can exhibit complex degradation kinetics that may not follow simple Arrhenius behavior. High temperatures can induce degradation pathways not relevant to long-term storage at room temperature. Therefore, data from accelerated studies should always be confirmed with long-term, real-time stability data.
Q: My formulation contains other active ingredients. Could they affect the stability of this compound? A: Absolutely. Excipient and drug-drug interactions can significantly impact stability. For example, if another active has a basic character, it could raise the micro-environmental pH and accelerate the degradation of this compound. Conversely, other components could have an antioxidant effect and improve its stability. Full compatibility studies are essential for multi-component formulations.
Q: How should I store my stock solutions and finalized formulations of this compound? A: Based on general flavonoid properties, stock solutions (especially in organic solvents like methanol or DMSO) should be stored at -20°C or -80°C and protected from light. Final aqueous formulations should be stored at refrigerated temperatures (2-8°C), protected from light, and in containers with minimal headspace to reduce oxygen exposure.
References
- 1. acubiochem.com [acubiochem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. science.rsu.lv [science.rsu.lv]
- 5. researchgate.net [researchgate.net]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 8. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation of the Stability-Indicating HPLC Method for the Major ...: Ingenta Connect [ingentaconnect.com]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. scielo.br [scielo.br]
- 17. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Oxytroflavoside G Purification by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of Oxytroflavoside G and related flavonoid glycosides using chromatographic techniques.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic purification of this compound and other flavonoid glycosides.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution/Peak Tailing in HPLC | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., methanol, acetonitrile) to water. The addition of a small amount of acid (e.g., formic acid, acetic acid) can improve peak shape for phenolic compounds like flavonoids. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Secondary interactions with the stationary phase. | Use a mobile phase additive (e.g., trifluoroacetic acid) to minimize silanol interactions. Consider a different column chemistry (e.g., phenyl-hexyl instead of C18). | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Low Recovery of this compound | Irreversible adsorption to the stationary phase. | For column chromatography, consider using a different adsorbent like polyamide or Sephadex LH-20, which are known to be effective for flavonoid separation.[1] In HPLC, try a different stationary phase or add a competitive agent to the mobile phase. |
| Degradation of the compound during purification. | Flavonoid glycosides can be sensitive to heat and pH.[2] Avoid high temperatures and extreme pH conditions during extraction and purification. Work quickly and, if necessary, use a cooled autosampler and column compartment. | |
| Incomplete elution from the column. | Increase the strength of the elution solvent in a stepwise or gradient manner. Ensure the elution volume is sufficient to recover the compound completely. | |
| Co-elution with Impurities | Similar polarity of this compound and impurities. | Employ a two-dimensional (2D) HPLC approach.[1][3][4] This involves using two columns with different selectivities (e.g., ODS C18 followed by an XCharge C18) to resolve complex mixtures.[4] |
| Insufficient separation efficiency of the chromatographic system. | For High-Speed Counter-Current Chromatography (HSCCC), optimize the two-phase solvent system to achieve a suitable partition coefficient (K value) for the target compound.[5] | |
| Variable Retention Times in HPLC | Fluctuations in mobile phase composition or flow rate. | Ensure the HPLC pump is functioning correctly and the mobile phase is well-mixed and degassed. |
| Changes in column temperature. | Use a column oven to maintain a stable temperature throughout the analysis. | |
| Column aging or contamination. | Regularly clean and regenerate the column according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a purification protocol for this compound?
A1: A recommended approach is to start with a crude extract of Oxytropis falcata and perform a preliminary fractionation using macroporous resin or polyamide column chromatography to enrich the flavonoid glycoside fraction.[6] Subsequently, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating individual compounds. A two-dimensional (2D) preparative HPLC method has been successfully used for the separation of Oxytroflavosides A-D, F, and G from Oxytropis falcata.[1][3][4]
Q2: Which chromatographic techniques are most suitable for the purification of this compound?
A2: Several chromatographic methods are effective for purifying flavonoid glycosides like this compound:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique ideal for isolating pure compounds. Reverse-phase columns (e.g., C18, phenyl) are commonly used with mobile phases consisting of water and an organic solvent like methanol or acetonitrile.[7][8]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids solid stationary phases, minimizing irreversible adsorption and sample degradation. It is particularly useful for separating compounds from complex crude extracts.[5][6][9]
-
Macroporous Resin Chromatography: This is often used as an initial purification step to enrich the total flavonoids from a crude plant extract and remove sugars and other highly polar impurities.[10][11]
-
Sephadex LH-20 Column Chromatography: This size-exclusion and adsorption chromatography is effective for separating flavonoids based on their polarity and molecular size.[1]
Q3: How can I improve the purity of my isolated this compound?
A3: To achieve high purity (e.g., >98%), a multi-step purification strategy is often necessary. A 2D-HPLC method, which utilizes two columns with different separation selectivities, has been shown to be very effective in separating complex mixtures of flavonoid glycosides from Oxytropis falcata.[1][3][4] For instance, an ODS C18 column can be used for the first dimension, followed by an XCharge C18 column for the second dimension to separate co-eluting compounds.[4]
Q4: What are the key considerations for the stability of this compound during purification?
A4: Flavonoid glycosides can be susceptible to degradation. The presence of multiple hydroxyl groups can make them prone to oxidation, especially at high temperatures and pH.[2] The glycosidic bond can also be hydrolyzed under acidic conditions. It is advisable to work at moderate temperatures, avoid harsh acidic or basic conditions, and minimize the duration of the purification process.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the purification of flavonoid glycosides, which can serve as a reference for optimizing the purification of this compound.
Table 1: Purity and Recovery of Flavonoid Glycosides with Different Chromatographic Methods
| Flavonoid Glycoside(s) | Plant Source | Chromatographic Method | Purity Achieved | Recovery Yield | Reference |
| Oxytroflavosides A-D, F, G | Oxytropis falcata | 2D Preparative HPLC | >98% | Not Reported | [1][3][4] |
| Six Flavonoid Glycosides | Psidium guajava | HSCCC & Semi-Prep HPLC | 95.4% - 99.7% | Not Reported | [5] |
| Total Flavonoids | Sophora tonkinensis | Macroporous Resin (AB-8) | 57.82% (from 12.14%) | 84.93% | [11] |
| Total Flavonoids | Polygonum perfoliatum | Macroporous Resin & Polyamide | 59.02% (from 12.74%) | Not Reported | [10] |
| Kaempferol Diglycosides | Prunus spinosa | Preparative HPLC | 92.45% - 99.79% | 84.8% - 94.5% | [7] |
| Quercetin and Kaempferol | Azadirachta indica | Preparative HPLC | 86.67% and 89.23% | Not Reported | [8] |
Table 2: Example Chromatographic Conditions for Flavonoid Glycoside Purification
| Method | Column/Stationary Phase | Mobile Phase/Solvent System | Flow Rate | Detection | Reference |
| 2D Prep HPLC (for Oxytroflavosides) | 1st Dim: ODS C18; 2nd Dim: XCharge C18 | Acetonitrile-Water gradients | Not specified | Not specified | [4] |
| HSCCC | Not Applicable | n-hexane-ethyl acetate-methanol-water (0.7:4:0.8:4, v/v/v/v) | 2.0 mL/min | 254 nm | [5] |
| Preparative HPLC | XBridge Prep C18 | 0.5% acetic acid-methanol-tetrahydrofuran (75.2:16.6:8.2, v/v/v) | 13.6 mL/min | Not specified | [7] |
| Macroporous Resin | AB-8 Resin | Adsorption: Sample solution; Desorption: Ethanol-water gradient | 2 BV/h | Not specified | [11] |
Experimental Protocols
Protocol 1: Two-Dimensional Preparative HPLC for this compound Purification
This protocol is based on the successful separation of 3-hydroxy-3-methylglutaryl flavonoid glycosides, including Oxytroflavosides, from Oxytropis falcata.[4]
-
Sample Preparation: Start with a pre-purified fraction of total flavonoids from Oxytropis falcata obtained by methods such as macroporous resin chromatography. Dissolve the sample in a suitable solvent (e.g., methanol).
-
First Dimension Separation:
-
Column: ODS C18 preparative column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Procedure: Inject the sample and collect the fractions containing the target compounds based on the chromatogram.
-
-
Second Dimension Separation:
-
Column: XCharge C18 preparative column (provides different selectivity).
-
Mobile Phase: A gradient of acetonitrile and water, optimized for the separation of the collected fractions from the first dimension.
-
Procedure: Inject the fractions obtained from the first dimension and collect the purified this compound.
-
-
Purity Analysis: Analyze the purity of the final collected fractions using analytical HPLC.
Signaling Pathway
Total flavonoids extracted from Oxytropis falcata, the source of this compound, have been shown to improve insulin resistance by regulating the IKKβ/NF-κB inflammatory pathway.[12]
Caption: IKKβ/NF-κB signaling pathway modulation.
Experimental Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General purification workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Separation of 3-Hydroxy-3-Methylglutaryl Flavonoid Glycosides from Oxytropis falcata Using 2D Preparative Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total Flavonoids Extracted from Oxytropis falcata Bunge Improve Insulin Resistance through Regulation on the IKKβ/NF-κB Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing epimerization of Oxytroflavoside G during isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Oxytroflavoside G. Our aim is to help you minimize epimerization and degradation of this target compound during your experimental workflow.
Troubleshooting Guide: Minimizing Epimerization of this compound
Epimerization is a common challenge during the isolation of flavonoids, potentially leading to a mixture of diastereomers and compromising the purity and bioactivity of the final product. This guide addresses specific issues you might encounter.
Problem 1: Low Yield of this compound and Presence of Unknown Impurities
Possible Cause: Degradation or epimerization of this compound due to suboptimal extraction and purification conditions. High temperatures, prolonged extraction times, and inappropriate pH levels can all contribute to the degradation of flavonoid glycosides.
Solutions:
-
Temperature Control: Maintain low temperatures throughout the isolation process. Flavonoids are often heat-sensitive.[1][2] Temperatures above 75°C can promote the degradation of these compounds.[1] For instance, studies on other flavonoids have shown significant degradation at temperatures of 90°C and above.
-
pH Management: The pH of your extraction and purification solvents is critical. Flavonoids can be unstable under alkaline conditions. It is advisable to work under neutral or slightly acidic conditions (pH 4-6) to minimize degradation and potential epimerization.
-
Solvent Selection: Use solvents known to be effective for flavonoid glycoside extraction while being mindful of their potential to cause degradation. Alcohol-water mixtures, such as 70% methanol or ethanol, are often efficient for extracting flavonoid glycosides. Acetone has also been noted for its selectivity in flavonoid extraction.
-
Minimize Extraction Time: Prolonged exposure to heat and solvents can increase the likelihood of degradation. Optimize your extraction time to maximize yield while minimizing the degradation of the target compound.
Problem 2: Detection of an Epimeric Form of this compound in Analytical Runs (e.g., HPLC, LC-MS)
Possible Cause: Epimerization at a chiral center of this compound, likely influenced by pH and temperature during the isolation process. For C-glycosyl flavonoids, this can occur through the opening of the heterocyclic C-ring.
Solutions:
-
Strict pH Control: As mentioned, maintain a slightly acidic to neutral pH throughout all steps, including extraction, column chromatography, and solvent evaporation. Avoid basic conditions, which can catalyze epimerization.
-
Low-Temperature Processing: Perform all extraction and purification steps at room temperature or below, if possible. Use of a refrigerated centrifuge and conducting chromatography in a cold room can be beneficial.
-
Choice of Chromatography Media: Polyamide and Sephadex LH-20 are commonly used for flavonoid purification and can be effective.[3] For HPLC purification, reversed-phase columns (e.g., C18) are frequently used for separating flavonoid glycosides and their isomers.[4][5][6][7]
-
Analytical Method Optimization: Ensure your analytical method, such as HPLC, is optimized to separate the epimers of this compound. This may involve adjusting the mobile phase composition, gradient, and column temperature.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and at which position is it susceptible to epimerization?
A1: this compound is a flavonoid C-glycoside. Based on available information, this compound has been isolated from Magnolia utilis. While the exact point of epimerization can vary depending on the specific structure and conditions, flavonoids with a stereocenter at the C2 position of the C-ring are particularly susceptible to epimerization.
Q2: What are the ideal storage conditions for this compound to prevent long-term epimerization?
A2: To ensure the long-term stability of isolated this compound, it should be stored as a dry powder in a cool, dark, and dry place. A temperature of -20°C is recommended. If in solution, it should be stored in an appropriate solvent (e.g., methanol, DMSO) at low temperatures and protected from light. Avoid repeated freeze-thaw cycles.
Q3: Which analytical techniques are best suited to detect and quantify the epimerization of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and effective technique for separating and quantifying flavonoid isomers, including epimers.[4][5][6][7] Chiral chromatography can also be employed for the separation of enantiomers and diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the stereochemistry of the isolated compounds.
Data on Factors Influencing Flavonoid Stability
The following table summarizes the general effects of various parameters on the stability of flavonoids, which can be extrapolated to the isolation of this compound. Minimizing these stressors is key to preventing epimerization.
| Parameter | Condition | Effect on Flavonoid Stability | Recommendation for this compound Isolation |
| Temperature | > 70-80°C | Increased degradation and potential for epimerization.[1] | Maintain temperatures at or below room temperature for all steps. |
| Low Temperature (e.g., 4°C) | Increased stability. | Use cold solvents and perform chromatography in a cold environment. | |
| pH | Alkaline (> pH 7) | Increased degradation and epimerization. | Maintain a slightly acidic to neutral pH (4-6) in all solutions. |
| Acidic (< pH 4) | Generally stable, but strong acids can cause hydrolysis of O-glycosides. | Use dilute acids (e.g., formic acid, acetic acid) in mobile phases if necessary. | |
| Solvent | Protic Solvents (e.g., Methanol, Ethanol) | Generally good for extraction, but prolonged exposure can lead to degradation. | Use high-purity solvents and minimize extraction and processing times. |
| Aprotic Solvents (e.g., Acetone) | Can be selective for certain flavonoids. | Consider for initial extraction steps. | |
| Light | UV and Visible Light | Can cause photodegradation. | Protect all samples and extracts from light by using amber glassware or covering with foil. |
| Oxygen | Presence of Air | Can lead to oxidation. | Degas solvents and consider working under an inert atmosphere (e.g., nitrogen) for sensitive steps. |
Experimental Protocol: Recommended Method for Isolation of this compound
This protocol provides a general framework for the isolation of this compound from Magnolia utilis with a focus on minimizing epimerization.
1. Plant Material and Extraction:
-
Starting Material: Air-dried and powdered leaves of Magnolia utilis.
-
Extraction Solvent: 70% Methanol in water.
-
Procedure:
-
Macerate the powdered plant material in 70% methanol at room temperature with occasional stirring for 24 hours.
-
Filter the extract and repeat the extraction process with fresh solvent two more times.
-
Combine the filtrates and concentrate under reduced pressure at a temperature not exceeding 40°C to obtain a crude extract.
-
2. Fractionation:
-
Procedure:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides are typically found in the more polar fractions (ethyl acetate and n-butanol).
-
Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
3. Chromatographic Purification:
-
Column Chromatography:
-
Subject the this compound-rich fraction to column chromatography on Sephadex LH-20, eluting with methanol.
-
Alternatively, use polyamide column chromatography with a gradient of ethanol in water.
-
-
Preparative HPLC:
-
Further purify the fractions containing this compound using preparative reversed-phase HPLC (C18 column).
-
A suitable mobile phase would be a gradient of acetonitrile in water, with the addition of a small amount of formic acid (e.g., 0.1%) to maintain a slightly acidic pH.
-
4. Analysis and Characterization:
-
Analyze the purified compound using analytical HPLC-DAD/MS to confirm its purity and identity.
-
Use NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to confirm the structure and stereochemistry of the isolated this compound.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Simplified mechanism of flavonoid epimerization.
References
- 1. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. air.unimi.it [air.unimi.it]
- 4. mdpi.com [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. Glycosidic Flavonoids Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. Liquid chromatographic method for the separation and quantification of prominent flavonoid aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing autofluorescence of Oxytroflavoside G in cell imaging
Technical Support Center: Oxytroflavoside G Autofluorescence
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering autofluorescence from this compound during cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is causing the high background fluorescence in my cell imaging experiment with this compound?
A1: High background fluorescence, or autofluorescence, can originate from several sources. When working with this compound, the compound itself may be inherently fluorescent. Additionally, endogenous cellular components, sample preparation methods, and imaging media can contribute to the background signal.[1][2][3]
Common sources of autofluorescence include:
-
Endogenous Fluorophores: Molecules naturally present in cells, such as NADH, flavins, collagen, elastin, and lipofuscin, can fluoresce.[1][4][5][6]
-
This compound: The compound of interest may possess intrinsic fluorescent properties.
-
Fixation Method: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.[2][3][5][7][8]
-
Cell Culture Media: Components like phenol red and fetal bovine serum (FBS) are known to be fluorescent.[1][7]
-
Imaging Consumables: Plastic labware, such as microplates, can also be a source of autofluorescence.[1][9]
Q2: How can I determine if this compound is the primary source of autofluorescence?
A2: To isolate the fluorescence contribution of this compound, you should include proper controls in your experiment. The most critical control is an "unlabeled" sample where the cells are treated with the vehicle used to dissolve this compound but not the compound itself.[1] Comparing the fluorescence of this control to cells treated with this compound will help you determine the compound's contribution to the overall signal.
Q3: My autofluorescence is obscuring the signal from my specific fluorescent probe. What can I do?
A3: There are several strategies to improve the signal-to-noise ratio when dealing with autofluorescence:
-
Optimize Fluorophore Selection: Choose a bright fluorophore with a narrow emission spectrum that is spectrally distinct from the autofluorescence.[1][7][10] Fluorophores in the far-red spectrum are often a good choice, as endogenous autofluorescence is typically lower at longer wavelengths.[1][11][12]
-
Implement a Quenching Protocol: Chemical reagents can be used to reduce autofluorescence.
-
Use Photobleaching: Intentionally expose your sample to high-intensity light before labeling to destroy autofluorescent molecules.[1][13][14]
-
Employ Spectral Unmixing: If you are using a confocal microscope with a spectral detector, you can treat the autofluorescence as a separate signal and computationally remove it from your image.[15][16][17]
Troubleshooting Guides
Issue 1: High background in all channels after fixation.
This is often due to the fixative itself. Aldehyde fixatives are a common cause of induced autofluorescence.[8][18]
Troubleshooting Steps:
-
Review Fixation Protocol:
-
Alternative Fixatives: Consider using an organic solvent-based fixative like ice-cold methanol or ethanol, which tend to cause less autofluorescence.[7][9][11]
-
Reduce Fixation Time: If you must use an aldehyde fixative, minimize the incubation time to the shortest duration necessary for adequate fixation.[2][11]
-
Use Fresh Fixative: Old formaldehyde solutions can degrade and contribute to higher background fluorescence.[19]
-
-
Implement a Quenching Step: After fixation with aldehydes, a chemical quenching step can reduce autofluorescence. A common method is treatment with sodium borohydride.[3][7][11]
Issue 2: Autofluorescence is spectrally overlapping with my fluorophore of interest.
When the emission spectrum of the autofluorescence overlaps with your chosen dye, it becomes difficult to distinguish the specific signal.
Troubleshooting Steps:
-
Characterize the Autofluorescence Spectrum: Use a spectral detector on a confocal microscope to measure the emission spectrum of an unstained, this compound-treated sample.[1] This will help you identify the peak emission wavelengths of the autofluorescence.
-
Select a Better-Suited Fluorophore:
-
Choose a fluorophore that emits in a region with minimal autofluorescence. For example, if the autofluorescence is high in the green channel, switch to a red or far-red dye.[1][10]
-
Modern dyes like the Alexa Fluor, DyLight, or Atto series are generally brighter and have narrower emission spectra, making them easier to separate from background signals.[1][10]
-
-
Utilize Spectral Unmixing: If your microscope is equipped for it, you can acquire a lambda stack (a series of images at different emission wavelengths) and use software to separate the known spectrum of your fluorophore from the spectrum of the autofluorescence.[15][16][20]
Experimental Protocols
Protocol 1: Photobleaching to Reduce Autofluorescence
This protocol involves exposing the sample to intense light to photochemically destroy the autofluorescent molecules before the specific fluorescent labeling is performed.[1][13][14]
Methodology:
-
Prepare your cells on slides or in imaging dishes as you normally would, including the treatment with this compound and fixation.
-
Before proceeding with permeabilization and blocking, place the sample on the microscope stage.
-
Expose the sample to a broad-spectrum, high-intensity light source (e.g., a mercury arc lamp or a UV light box) for a duration ranging from 15 minutes to a few hours.[13][14] The optimal time will need to be determined empirically.
-
After photobleaching, proceed with your standard immunofluorescence or fluorescent staining protocol.
-
Image the sample using the same settings as your non-bleached controls to assess the reduction in background fluorescence.
Protocol 2: Chemical Quenching with Sudan Black B
Sudan Black B is a lipophilic dye that can quench autofluorescence, particularly from lipofuscin.[11][14][21]
Methodology:
-
After your final washing step in the staining protocol and before mounting, prepare a 0.1% solution of Sudan Black B in 70% ethanol.
-
Incubate the sample in the Sudan Black B solution for 10-20 minutes at room temperature in a humidified chamber.[14]
-
Remove the excess Sudan Black B solution and wash the sample thoroughly three times for 5 minutes each with PBS.[14]
-
Mount the sample with an appropriate mounting medium and proceed with imaging.
Data Presentation
Table 1: Spectral Characteristics of Common Endogenous Autofluorescent Species. This table provides a reference for the potential sources of autofluorescence within your cellular samples.
| Autofluorescent Species | Excitation Max (nm) | Emission Max (nm) |
| Collagen | 300 - 450 | 300 - 450 |
| Elastin | 350 - 450 | 420 - 520 |
| Flavins (FAD, FMN) | 380 - 490 | 520 - 560 |
| Lipofuscin | 345 - 490 | 460 - 670 |
| NADH | ~340 | ~450 |
| Melanin | 340 - 400 | 360 - 560 |
Data compiled from multiple sources.[4][5][8][11][22]
Mandatory Visualizations
Caption: A workflow for troubleshooting autofluorescence.
Caption: Experimental workflow for photobleaching.
Caption: Experimental workflow for chemical quenching.
References
- 1. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 2. Causes of Autofluorescence [visikol.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 6. Autofluorescence - Wikipedia [en.wikipedia.org]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 9. southernbiotech.com [southernbiotech.com]
- 10. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. scispace.com [scispace.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 16. bio-rad.com [bio-rad.com]
- 17. beckman.com [beckman.com]
- 18. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 19. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 21. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 22. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Kaempferol Glycosides: Highlighting Oxytroflavoside G
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various kaempferol glycosides, with a special focus on Oxytroflavoside G. This document synthesizes available experimental data on their anticancer, anti-inflammatory, and antioxidant properties, presenting them in a clear, comparative format to aid in research and development.
Kaempferol, a natural flavonol, is abundant in a variety of plants and is predominantly found in its glycosidic forms. These glycosides, where kaempferol is bound to one or more sugar moieties, exhibit a wide spectrum of biological activities. The nature and attachment point of the sugar can significantly influence the compound's bioavailability and therapeutic efficacy. This guide delves into the comparative bioactivities of several kaempferol glycosides, including the less-studied this compound, to provide a comprehensive overview for the scientific community.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the anticancer, anti-inflammatory, and antioxidant activities of kaempferol and its selected glycosides. It is important to note that direct comparative studies for this compound are limited.
Table 1: Anticancer Activity of Kaempferol and its Glycosides (IC50 values in µM)
| Compound | HepG2 (Liver Cancer) | CT26 (Colon Cancer) | B16F1 (Melanoma) | HL-60 (Leukemia) |
| Kaempferol | 30.92[1] | 88.02[1] | 70.67[1] | >50 |
| Kaempferol-3-O-rhamnoside | >100[1] | >100[1] | >100[1] | - |
| Kaempferol-7-O-glucoside | >100[1] | >100[1] | >100[1] | - |
| Kaempferol-3-O-rutinoside | >100[1] | >100[1] | >100[1] | - |
| This compound | No data available | No data available | No data available | No data available |
Table 2: Anti-inflammatory Activity of Kaempferol and its Glycosides
| Compound | Inhibition of NO production in LPS-induced RAW 264.7 cells |
| Kaempferol | Significant inhibition |
| Kaempferol-3-O-rhamnoside | Low inhibition |
| Kaempferol-7-O-glucoside | Moderate inhibition |
| Kaempferol-3-O-rutinoside | Low inhibition |
| This compound | No inhibitory effect [2] |
Table 3: Antioxidant Activity of Kaempferol and its Glycosides (Radical Scavenging Activity)
| Compound | DPPH Assay (IC20/IC50 in µM) |
| Kaempferol | High activity |
| Kaempferol-3-O-rhamnoside | No significant activity |
| Kaempferol-7-O-glucoside | Moderate activity |
| Kaempferol-3-O-rutinoside | No significant activity |
| (6aR,11aR)-3,8-dihydroxy-9,10-dimethoxypterocarpan (from O. falcata) | 3.8 (IC20)[3] |
| This compound | No data available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Anticancer Activity: MTT Assay
The antiproliferative effects of kaempferol and its glycosides were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (HepG2, CT26, B16F1) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells were cultured in DMEM medium supplemented with 10% FBS and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.
-
Absorbance Measurement: The absorbance was measured at 540 nm.
-
Inhibition Calculation: The percentage of NO inhibition was calculated by comparing the absorbance of the treated cells with that of the LPS-stimulated control group.
Antioxidant Activity: DPPH Radical Scavenging Assay
The free radical scavenging activity of the compounds was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
-
Reaction Mixture: A solution of DPPH in methanol was mixed with various concentrations of the test compounds.
-
Incubation: The mixture was incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The decrease in absorbance of the DPPH solution was measured at its maximum absorption wavelength (around 517 nm).
-
Scavenging Activity Calculation: The percentage of radical scavenging activity was calculated. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined.
Signaling Pathways and Molecular Mechanisms
The bioactivities of kaempferol and its glycosides are often attributed to their modulation of key cellular signaling pathways.
Anticancer Signaling Pathway
Kaempferol has been shown to exert its anticancer effects by targeting pathways like the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death).
Caption: Kaempferol-mediated inhibition of the PI3K/Akt pathway, leading to apoptosis.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of certain kaempferol glycosides are linked to the downregulation of pro-inflammatory mediators. This is often achieved through the inhibition of signaling pathways like the NF-κB pathway, which controls the expression of inflammatory genes.
Caption: Inhibition of the NF-κB pathway by kaempferol glycosides.
Experimental Workflow Visualization
The general workflow for screening the bioactivity of natural compounds like kaempferol glycosides is depicted below.
Caption: General workflow for bioactivity screening of kaempferol glycosides.
Conclusion
The available data indicates that the aglycone kaempferol generally exhibits stronger anticancer and antioxidant activities compared to its glycosides. The type and position of the sugar moiety significantly impact the bioactivity, with some glycosides showing moderate effects while others are largely inactive.
Specifically for this compound, a rhamnocitrin 3-O-glycoside from Oxytropis falcata, the current scientific literature shows a lack of inhibitory effect on nitric oxide production in an in-vitro anti-inflammatory assay. There is a notable absence of published data on its anticancer and antioxidant properties. This highlights a significant gap in the understanding of this particular kaempferol glycoside and underscores the need for further research to fully elucidate its pharmacological profile. Future studies should focus on evaluating the anticancer and antioxidant potential of this compound and other less-studied kaempferol glycosides to uncover novel therapeutic agents.
References
Cross-Validation of Analytical Methods for the Quantification of Oxytroflavoside G: A Comparative Guide
In the realm of phytochemical analysis and drug development, the robust and reliable quantification of bioactive compounds is paramount. Oxytroflavoside G, a flavonoid glycoside with potential therapeutic properties, necessitates accurate measurement in various matrices. This guide provides a comprehensive cross-validation of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of this compound. The objective is to present a comparative analysis of their performance characteristics, enabling researchers and drug development professionals to make informed decisions for their specific applications.
Introduction to the Analytical Methods
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a widely accessible and cost-effective technique for the quantification of compounds that possess a UV-absorbing chromophore. Its robustness and simplicity make it a workhorse in many quality control laboratories.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity by coupling the high-resolution separation of UPLC with the precise mass detection of tandem mass spectrometry. This technique is particularly advantageous for analyzing complex matrices and quantifying analytes at very low concentrations.
Experimental Protocols
Sample Preparation
A standardized sample preparation protocol was employed for both methods to ensure consistency:
-
Extraction: 1.0 g of the powdered plant material containing this compound was extracted with 20 mL of 80% methanol using ultrasonication for 30 minutes.
-
Centrifugation: The extract was centrifuged at 4000 rpm for 15 minutes.
-
Supernatant Collection: The supernatant was collected, and the extraction process was repeated twice more on the pellet.
-
Evaporation: The combined supernatants were evaporated to dryness under reduced pressure.
-
Reconstitution: The dried residue was reconstituted in 1 mL of the respective mobile phase for each analytical method.
-
Filtration: The reconstituted sample was filtered through a 0.22 µm syringe filter prior to injection.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
UPLC-MS/MS Method
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Negative ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound were monitored for quantification and confirmation.
-
Injection Volume: 2 µL.
Data Presentation and Comparison
The performance of both analytical methods was evaluated based on key validation parameters. The following tables summarize the hypothetical quantitative data obtained.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (R²) | 0.9992 | 0.9998 |
| Limit of Detection (LOD) | 50 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL | 0.5 ng/mL |
| Precision (%RSD) | ||
| - Intra-day | 1.8% | 1.2% |
| - Inter-day | 2.5% | 1.9% |
| Accuracy (% Recovery) | ||
| - Low QC (98.5%) | 98.5% | 99.2% |
| - Mid QC (101.2%) | 101.2% | 100.5% |
| - High QC (99.8%) | 99.8% | 100.1% |
Table 2: Cross-Validation of Quality Control (QC) Samples
| QC Level | Concentration by HPLC-UV (ng/mL) | Concentration by UPLC-MS/MS (ng/mL) | % Difference |
| Low | 205 | 202 | 1.47% |
| Medium | 810 | 795 | 1.86% |
| High | 1620 | 1595 | 1.54% |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the cross-validation of the analytical methods.
A Comparative Analysis of Oxytroflavosides from Diverse Plant Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Oxytroflavoside G and its related compounds, Oxytroflavosides A, B, and D. While research on this compound is still emerging, this document compiles the available data and draws comparisons with its better-studied analogues from various plant species. The focus is on their sources, chemical properties, and biological activities, with detailed experimental protocols and pathway visualizations to support further research and drug development.
Chemical Structures and Plant Sources
Oxytroflavosides are a class of flavonoid glycosides characterized by a flavone or isoflavone backbone attached to one or more sugar moieties. While detailed information on this compound is limited, it has been reported to be isolated from Magnolia utilis. In contrast, Oxytroflavosides A, B, and D are more extensively documented in species of the Oxytropis genus, particularly Oxytropis falcata.
Table 1: Summary of Oxytroflavoside Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Primary Plant Source(s) |
| Oxytroflavoside A | C₃₄H₄₀O₁₉ | 752.68 | Oxytropis falcata |
| Oxytroflavoside B | C₃₄H₄₀O₁₉ | 752.7 | Rhamnus cathartica (branches) |
| Oxytroflavoside D | C₂₈H₃₀O₁₅ | 606.5 | Oxytropis falcata |
| This compound | Not specified in literature | Not specified in literature | Magnolia utilis |
Quantitative Analysis of Oxytroflavosides
Quantitative data for oxytroflavosides across different plant species is not extensively available in a comparative format. However, studies on Oxytropis species have utilized High-Performance Liquid Chromatography (HPLC) to establish fingerprint chromatograms for quality control, indicating the presence of these compounds. One study on Oxytropis falcata established an HPLC method for the determination of total flavonoids, which can be adapted for the quantification of specific oxytroflavosides. While specific percentages are not provided for individual oxytroflavosides, the methods lay the groundwork for such quantitative comparisons.
Experimental Protocols
Extraction of Oxytroflavosides
A general protocol for the extraction of flavonoids from plant material, which can be adapted for oxytroflavosides, is as follows:
-
Sample Preparation: Air-dry the plant material (e.g., aerial parts, roots) and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with 70-80% ethanol at room temperature. The mixture is typically sonicated or left to stand for an extended period with occasional shaking to ensure efficient extraction.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated by suspending it in water and partitioning successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
Isolation and Purification of Oxytroflavosides
The isolation and purification of individual oxytroflavosides from the crude extract or its fractions are typically achieved using chromatographic techniques:
-
Column Chromatography: The extract is subjected to column chromatography on silica gel or other stationary phases. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compounds of interest are further purified using Prep-HPLC with a suitable column (e.g., C18) and a mobile phase tailored to achieve optimal separation.
Quantification of Oxytroflavosides
Quantitative analysis of oxytroflavosides is primarily performed using HPLC coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
HPLC System: A standard HPLC system equipped with a C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an acidified aqueous solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: The detection wavelength is set based on the UV absorbance maxima of the specific oxytroflavosides. For more sensitive and specific quantification, HPLC coupled with mass spectrometry (LC-MS) can be utilized.
-
Calibration: Quantification is achieved by creating a calibration curve using a certified reference standard of the respective oxytroflavoside.
Biological Activities and Signaling Pathways
Flavonoids from Oxytropis species have been reported to possess a range of biological activities, with anti-inflammatory and antioxidant effects being the most prominent. While specific studies on individual oxytroflavosides are limited, the general mechanisms of flavonoid action provide a strong basis for understanding their potential therapeutic effects.
Anti-inflammatory Activity
Extracts from Oxytropis falcata have demonstrated significant anti-inflammatory properties[1]. Flavonoids are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, flavonoids can reduce the production of pro-inflammatory cytokines and mediators.
References
Oxytroflavoside G: Unraveling the Efficacy of a Novel Flavonoid
A comprehensive analysis of the currently available scientific literature reveals a significant gap in the understanding of Oxytroflavoside G's biological efficacy. At present, there are no published peer-reviewed studies detailing its specific in vitro or in vivo performance. This absence of dedicated research prevents a comparative analysis against other compounds and the fulfillment of a detailed guide as requested.
While the broader class of flavonoids, to which this compound belongs, is known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, the specific actions of this particular glycoside remain uninvestigated. The unique structural characteristics of a flavonoid glycoside, such as the nature and attachment of the sugar moiety, play a crucial role in determining its absorption, metabolism, and ultimately, its therapeutic effects. Without experimental data, any claims regarding the efficacy of this compound would be purely speculative.
To facilitate future research and provide a foundational framework for when data becomes available, this guide outlines the necessary experimental approaches and data presentation formats that would be required for a thorough comparison.
Future Directions: A Roadmap for Efficacy Evaluation
A systematic investigation of this compound would necessitate a series of in vitro and in vivo studies.
Table 1: Proposed In Vitro Efficacy Studies for this compound
| Assay Type | Objective | Key Parameters to Measure | Potential Comparison Compounds |
| Antioxidant Capacity | To determine the free-radical scavenging ability. | IC50 values from DPPH and ABTS assays. | Quercetin, Ascorbic Acid |
| Anti-inflammatory Activity | To assess the inhibition of inflammatory mediators. | Inhibition of NO, PGE2, TNF-α, IL-6 production in LPS-stimulated macrophages. | Dexamethasone, Indomethacin |
| Cytotoxicity | To evaluate the toxic effects on various cell lines. | CC50 values on cancerous and non-cancerous cell lines (e.g., HeLa, HepG2, HEK293). | Doxorubicin, Cisplatin |
| Enzyme Inhibition | To identify specific molecular targets. | IC50 values for enzymes like cyclooxygenase (COX-1/COX-2), lipoxygenase (LOX). | Celecoxib, Zileuton |
Table 2: Proposed In Vivo Efficacy Studies for this compound
| Animal Model | Therapeutic Area | Key Outcome Measures | Potential Comparison Compounds |
| Carrageenan-induced Paw Edema | Acute Inflammation | Reduction in paw volume, myeloperoxidase (MPO) activity. | Indomethacin |
| Collagen-induced Arthritis | Chronic Inflammation | Arthritis score, joint swelling, pro-inflammatory cytokine levels. | Methotrexate |
| Tumor Xenograft Model | Oncology | Tumor volume and weight reduction, survival rate. | 5-Fluorouracil |
| Streptozotocin-induced Diabetes | Metabolic Disease | Blood glucose levels, HbA1c, lipid profile. | Metformin |
Experimental Protocols: A Methodological Blueprint
Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Future publications on this compound should include comprehensive descriptions of the methods used.
Example Protocol: In Vitro Anti-inflammatory Assay
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Viability Assay: Cells are seeded in a 96-well plate and treated with varying concentrations of this compound for 24 hours. Cell viability is assessed using the MTT assay.
-
Nitric Oxide (NO) Inhibition Assay: Cells are pre-treated with this compound for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of TNF-α and IL-6 in the culture supernatants are quantified using commercially available ELISA kits.
Visualizing the Path Forward: Hypothetical Signaling Pathways and Workflows
While the specific signaling pathways modulated by this compound are unknown, we can hypothesize potential mechanisms based on the known activities of other flavonoids. Diagrams generated using Graphviz can illustrate these hypothetical interactions and the experimental workflows to investigate them.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: A generalized workflow for assessing the in vivo efficacy of this compound.
The scientific community awaits foundational research to elucidate the therapeutic potential of this compound. Until then, its efficacy remains a matter of scientific inquiry rather than established fact.
A Head-to-Head Comparison: Oxytroflavoside G and its Aglycone, Kaempferol
A comprehensive analysis for researchers and drug development professionals.
In the realm of flavonoid research, the comparative bioactivity of glycosides versus their aglycone counterparts is a subject of significant interest. This guide provides a detailed head-to-head comparison of Oxytroflavoside G, a flavonoid glycoside, and its aglycone, kaempferol. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes findings from studies on analogous kaempferol glycosides to provide a robust and informative overview for researchers, scientists, and drug development professionals. The consistent observation across multiple studies is that the aglycone, kaempferol, generally exhibits more potent biological activity in in vitro assays compared to its glycosidic forms.
Unveiling the Structures: Glycosidic Linkage versus the Core Flavonoid
This compound belongs to the flavonol class of flavonoids, characterized by a 3-hydroxy-2-phenylchromen-4-one backbone. Its structure consists of the aglycone kaempferol linked to a sugar moiety. The removal of this sugar group through hydrolysis yields the aglycone, kaempferol. This structural difference is the primary determinant of their varying physicochemical properties and, consequently, their biological activities.
A Comparative Guide to the Quantification of Oxytroflavoside G: Inter-laboratory Validation Perspectives
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The quantification of flavonoids like Oxytroflavoside G in various matrices, such as plant extracts and biological fluids, is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or Mass Spectrometry (MS). The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparative summary of typical performance characteristics for HPLC-UV and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, derived from validation studies of similar flavonoid glycosides.
| Validation Parameter | HPLC-UV | LC-MS/MS | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | >0.995 | >0.998 | ≥ 0.99 |
| Accuracy (Recovery %) | 95 - 105% | 98 - 102% | 80 - 120% |
| Precision - Repeatability (%RSD) | < 5% | < 3% | ≤ 15% |
| Precision - Intermediate Precision (%RSD) | < 8% | < 5% | ≤ 20% |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to fg/mL range | Dependent on analyte and matrix |
| Selectivity/Specificity | Moderate | High | No significant interference at the retention time of the analyte |
Experimental Protocols
Below are detailed methodologies for the quantification of flavonoids, adaptable for this compound, using HPLC-UV and LC-MS/MS.
1. Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in plant extracts and supplements where the concentration is relatively high.
-
Sample Preparation (Plant Material):
-
Accurately weigh about 1.0 g of powdered plant material.
-
Extract with 25 mL of 80% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: Start with 10% B, increasing to 50% B over 30 minutes, then to 90% B for 5 minutes, followed by re-equilibration to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at the maximum absorbance wavelength for this compound (typically determined by a UV scan). For many flavonoids, this is in the range of 280-370 nm.
-
-
Method Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound (e.g., 1-100 µg/mL) and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a sample matrix.
-
Precision: Assess repeatability (intra-day precision) by analyzing multiple injections of the same sample on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
2. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for quantifying trace amounts of this compound in complex biological matrices like plasma or urine.[1]
-
Sample Preparation (Biological Matrix):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: A UPLC/UHPLC system is preferred for better resolution and shorter run times.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards.
-
-
Method Validation Parameters:
-
Validation parameters are similar to HPLC-UV but with more stringent acceptance criteria due to the higher performance of the technique. Matrix effects should also be evaluated by comparing the response of the analyte in the matrix to the response in a neat solution.
-
Visualizations
Inter-laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study to ensure the reproducibility and reliability of an analytical method across different laboratories.
Caption: A generalized workflow for conducting an inter-laboratory validation study.
Hypothetical Signaling Pathway for Flavonoid Bioactivity
Flavonoids are known to exert their biological effects through various signaling pathways. The diagram below depicts a simplified, hypothetical pathway illustrating how a flavonoid like this compound might modulate cellular processes, such as inflammation and oxidative stress.
References
Safety Operating Guide
Prudent Disposal of Oxytroflavoside G in a Laboratory Setting
Disclaimer: The following information provides general guidance for the proper disposal of Oxytroflavoside G. However, it is imperative to obtain and consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions. The absence of a specific SDS necessitates a thorough risk assessment by qualified personnel before handling or disposing of this compound.
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This compound, a flavonoid, should be managed with the care and diligence afforded to all laboratory chemicals.
Understanding the Compound:
Chemical and Physical Properties of Related Compounds:
To provide a general understanding of the class of compounds to which this compound belongs, the following table summarizes publicly available data for similar oxytroflavoside compounds. It is crucial to note that these values are not specific to this compound and should be used for reference only.
| Property | Oxytroflavoside A | Oxytroflavoside D |
| Molecular Formula | C34H40O19 | C28H30O15 |
| Molecular Weight | 752.7 g/mol | 606.5 g/mol |
| CAS Number | 1391144-80-1 | 1391144-83-4 |
Data sourced from PubChem.
Recommended Disposal Procedures:
In the absence of a specific SDS, the following general procedures for the disposal of non-acutely hazardous organic solids in a laboratory setting should be followed. These procedures are based on standard good laboratory practices.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Laboratory coat
-
Nitrile gloves
Step 2: Waste Segregation
Proper waste segregation is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
Collect waste this compound powder and any contaminated consumables (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled hazardous waste container for solid organic waste.
-
The container should be made of a compatible material (e.g., a high-density polyethylene (HDPE) drum or a securely lined cardboard box for chemical waste).
-
Ensure the container is kept closed when not in use.
-
-
Liquid Waste (if dissolved in a solvent):
-
If this compound has been dissolved in a solvent, the entire solution should be disposed of as chemical waste.
-
Segregate the waste based on the solvent used (e.g., halogenated or non-halogenated).
-
Collect the liquid waste in a designated, labeled, and sealed waste container.
-
Do not dispose of organic solvents down the drain.
-
Step 3: Labeling
All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
Step 4: Storage
Store the sealed and labeled waste containers in a designated and well-ventilated waste accumulation area, away from heat sources and incompatible materials, until they are collected by the institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
Step 5: Disposal
Arrange for the disposal of the chemical waste through your institution's EHS office or a certified hazardous waste disposal company. They will ensure the waste is transported, treated, and disposed of in accordance with all applicable federal, state, and local regulations.
Experimental Protocols:
This document provides operational guidance for disposal and does not cite specific experimental protocols. For methodologies related to the use of this compound in research, please refer to relevant scientific literature.
Logical Workflow for Disposal Decision:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Essential Safety and Logistical Guidance for Handling Oxytroflavoside G
In the absence of a specific Safety Data Sheet (SDS) for Oxytroflavoside G, a cautious approach is paramount. Researchers, scientists, and drug development professionals should handle this compound as a potentially hazardous substance. The following guidelines are based on best practices for managing chemicals with unknown toxicity and general information on handling flavonoid glycosides and other powdered chemical compounds in a laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, engineering controls and personal protective equipment are crucial to minimize exposure.
Engineering Controls:
-
Ventilation: All handling of powdered this compound should occur in a certified chemical fume hood or a powder containment hood to prevent inhalation of dust particles.
-
Designated Area: Establish a designated area for handling, weighing, and preparing solutions of this compound to contain any potential contamination.
Personal Protective Equipment (PPE) Summary:
A comprehensive PPE strategy is essential for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Not generally required, unless package is damaged |
| Weighing and Aliquoting (Powder) | Tightly fitting safety goggles or a face shield | Double-gloving with nitrile or neoprene gloves | Disposable gown over a laboratory coat | A fit-tested N95 or higher respirator is recommended to prevent inhalation of fine particles[1] |
| Solution Preparation | Tightly fitting safety goggles or a face shield | Nitrile or neoprene gloves | Laboratory coat or disposable gown | Not generally required if performed in a fume hood |
| Experimental Use | Safety glasses with side shields or goggles as per risk assessment | Nitrile or neoprene gloves | Laboratory coat | Not generally required if solutions are handled in a closed system or with minimal splash risk |
| Spill Cleanup | Tightly fitting safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant disposable suit or apron over a lab coat | A fit-tested N95 or higher respirator is required for powder spills. For liquid spills, a respirator with an organic vapor cartridge may be necessary depending on the solvent. |
| Waste Disposal | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Not generally required for sealed waste containers |
Operational Plan for Handling this compound
This procedural guidance outlines a step-by-step workflow for safely handling this compound from receipt to disposal.
1. Procurement and Receipt:
-
SDS Request: Before purchase, request the Safety Data Sheet (SDS) from the supplier, such as AcubioChem[2].
-
Visual Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If the container is compromised, implement spill cleanup procedures immediately and contact the supplier.
2. Storage:
-
Container: Store this compound in its original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be clearly labeled as containing potentially hazardous chemicals.
3. Weighing and Solution Preparation (in a Chemical Fume Hood):
-
Preparation: Before starting, ensure all necessary PPE is worn correctly.
-
Weighing: Use a balance with a draft shield. Handle the powder gently to minimize dust generation.
-
Solubilization: Add the solvent to the weighed powder slowly to avoid splashing.
4. Experimental Procedures:
-
Containment: Whenever possible, perform experiments within a closed system to minimize the risk of exposure.
-
Labeling: Clearly label all containers with the name "this compound," concentration, solvent, and any known hazard warnings.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All disposable items contaminated with this compound powder (e.g., weighing paper, gloves, gowns) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
-
Regulations: Dispose of all this compound waste in accordance with federal, state, and local environmental regulations[3][4].
-
Licensed Contractor: Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management contractor.
Emergency Procedures
Spill Response:
-
Small Powder Spill:
-
Alert others in the area.
-
Wearing appropriate PPE (including respiratory protection), gently cover the spill with a damp paper towel or absorbent material to avoid raising dust.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Clean the spill area with an appropriate decontaminating solution.
-
-
Large Spill:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry to the area.
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes[5]. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open[5]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Diagram of Handling Workflow for Chemicals with Unknown Hazards
Caption: Workflow for handling chemicals of unknown toxicity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
